IC261
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYTZXCZDNOJW-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186611-52-9 | |
| Record name | IC 261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of IC261 in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: IC261 is a small molecule inhibitor initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms delta (δ) and epsilon (ε). While its inhibitory action on CK1δ/ε is well-documented, subsequent research has revealed a more complex and potent mechanism of action responsible for its anti-neoplastic effects. This guide delineates the dual-action mechanism of this compound, focusing on its primary role as a microtubule polymerization inhibitor that leads to mitotic catastrophe and p53-dependent apoptosis in cancer cells. We provide a comprehensive overview of the signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through two distinct, though potentially overlapping, mechanisms. The predominant effect, particularly at concentrations that induce cell death, is through the disruption of microtubule dynamics.
Inhibition of Casein Kinase 1 (CK1)
This compound was first characterized as a potent, ATP-competitive inhibitor of CK1, with a marked selectivity for the δ and ε isoforms over the α isoform.[1][2] CK1δ and CK1ε are serine/threonine kinases that regulate numerous cellular processes, including the Wnt/β-catenin signaling pathway, DNA repair, and circadian rhythms.[3] While this inhibitory activity is well-established, some studies suggest that the potent, selective killing of cancer cells by this compound occurs independently of Wnt/β-catenin signaling inhibition.[3][4] This suggests that while CK1 inhibition is a biochemical property of the compound, it may not be the primary driver of its efficacy in killing cancer cells.
Inhibition of Microtubule Polymerization
A critical finding revealed that this compound's potent anti-cancer activity stems from its ability to function as a microtubule-destabilizing agent.[3] It binds directly to tubulin with an affinity comparable to that of colchicine, a well-known mitotic inhibitor.[3] This action disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This inhibition of microtubule polymerization is the primary driver of the mitotic arrest and subsequent apoptosis observed in numerous cancer cell lines treated with this compound.[3] This effect is particularly pronounced in cells with overactive Ras and inactive p53, highlighting a synthetic lethal interaction.[3]
Downstream Cellular Effects
The dual mechanisms of this compound converge to produce potent and selective cytotoxicity in cancer cells through cell cycle disruption, apoptosis, and metabolic reprogramming.
Mitotic Arrest and Spindle Defects
By inhibiting tubulin polymerization, this compound causes a rapid and robust arrest of cancer cells in the prometaphase stage of mitosis.[3] This arrest is characterized by severe mitotic spindle defects and centrosome amplification.[1] The inability of the cell to form a functional spindle prevents proper chromosome alignment and segregation, triggering the mitotic checkpoint (also known as the spindle assembly checkpoint).
Induction of p53-Dependent Apoptosis
Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death (apoptosis). The cell cycle arrest induced by this compound is p53-dependent.[2][5] In cells with functional p53, the mitotic checkpoint activation leads to a G1 arrest post-mitosis, allowing for potential repair.[2] However, in many cancer cells, sustained arrest leads directly to apoptosis. This compound has been shown to cause cell death within 24 hours of treatment and specifically enhances CD95-mediated apoptosis in pancreatic tumor cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IC 261 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 3. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
IC261: A Dual Inhibitor of Casein Kinase 1δ/ε and Microtubule Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IC261, initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has garnered significant interest in cellular biology and oncology research. Emerging evidence has revealed a dual mechanism of action, where this compound also functions as a potent inhibitor of microtubule polymerization. This guide provides a comprehensive technical overview of this compound, detailing its inhibitory activities, summarizing key quantitative data, and providing experimental methodologies. The complex signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this multifaceted compound. This document is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of targeting CK1 and microtubule dynamics.
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. The delta (δ) and epsilon (ε) isoforms, in particular, have been implicated in the pathogenesis of various diseases, most notably cancer. This compound (3-((2,4,6-trimethoxyphenyl)methylidenyl)-indolin-2-one) was one of the first small molecules developed to selectively target CK1δ and CK1ε. However, subsequent research has unveiled a more complex pharmacological profile, demonstrating that this compound also directly interacts with tubulin to inhibit microtubule polymerization, an activity independent of its kinase inhibition.[1][2] This dual activity complicates the interpretation of early studies but also opens new avenues for its potential therapeutic application.
Mechanism of Action
Inhibition of Casein Kinase 1δ/ε
This compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε.[3] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways regulated by CK1δ/ε, such as the Wnt/β-catenin pathway.[4]
Inhibition of Microtubule Polymerization
Contrary to its initial characterization, a significant body of evidence now indicates that many of the cellular effects of this compound are attributable to its ability to inhibit microtubule dynamics. This compound binds to the colchicine-binding site on β-tubulin, which leads to the depolymerization of microtubules.[1][2] This disruption of the microtubule cytoskeleton induces mitotic arrest and apoptosis in rapidly dividing cells.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 | Reference |
| Casein Kinase 1δ (CK1δ) | 1.0 µM | [3] |
| Casein Kinase 1ε (CK1ε) | 1.0 µM | [3] |
| Casein Kinase 1α1 (CK1α1) | 16 µM | [3] |
| Protein Kinase A (PKA) | > 100 µM | [3] |
| p34cdc2 | > 100 µM | [3] |
| p55fyn | > 100 µM | [3] |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| AC1-M88 | Mitotic arrest, spindle defects, centrosome amplification, cell death | 1 µM | [3] |
| Extravillous trophoblast hybrid cells | Apoptosis induction | 1 µM | [3] |
| Pancreatic tumor cell lines (ASPC-1, BxPc3, Capan-1, Colo357, MiaPaCa-2, Panc1, Panc89, PancTu-1, PancTu-2) | Proliferation suppression, enhanced CD95-mediated apoptosis | 1.25 µM | [3] |
| Colon cancer cell lines (RKO, LOVO, HCT116, SW480) | Reduced cell viability and proliferation, apoptosis induction | Various |
Experimental Protocols
In Vitro CK1 Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of this compound against CK1 isoforms.
Materials:
-
Recombinant CK1δ or CK1ε
-
Casein (as substrate)
-
Kinase Assay Buffer (25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA)
-
[γ-³²P]ATP (specific activity 100-400 cpm/pmol)
-
This compound (dissolved in DMSO)
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the CK1 enzyme, casein, and kinase assay buffer.
-
Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, and 10 µM) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Allow the reaction to proceed at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper and immersing it in 10% TCA.
-
Wash the filter papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the casein substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
This compound (dissolved in DMSO)
-
Paclitaxel (as a polymerization promoter control)
-
Nocodazole (as a polymerization inhibitor control)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add varying concentrations of this compound, control compounds (paclitaxel, nocodazole), or DMSO (vehicle) to the reaction mixture.
-
Add GTP to the mixture to initiate polymerization.
-
Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[1]
In Vivo Tumor Xenograft Model
This is a general protocol for evaluating the anti-tumor efficacy of this compound in an animal model. Specifics will vary based on the tumor type and mouse strain.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., PancTu-2 pancreatic cancer cells)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for in vivo administration (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20.5 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule.[3]
-
Monitor the tumor size by measuring the length and width with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the tumor growth data to determine the efficacy of this compound in inhibiting tumor growth.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.
Caption: CK1δ/ε role in Wnt/β-catenin signaling and this compound inhibition.
Caption: this compound inhibits microtubule polymerization leading to apoptosis.
Caption: A logical workflow for the preclinical evaluation of this compound.
Clinical Development Status
As of the latest available information, this compound remains in the preclinical stage of development.[5] There are no registered clinical trials for this compound in humans. The dual mechanism of action and potential for off-target effects may present challenges for its clinical translation. However, its potent anti-cancer activities in preclinical models suggest that further investigation and development of more specific derivatives are warranted.
Conclusion
This compound is a compelling chemical probe and a potential therapeutic lead with a fascinating dual mechanism of action. While its initial development as a selective CK1δ/ε inhibitor has been revised, its potent anti-proliferative effects, mediated at least in part through the inhibition of microtubule polymerization, make it a valuable tool for cancer research. This guide provides a foundational understanding of this compound, offering detailed data and methodologies to aid researchers in their exploration of this and similar compounds. Future work will likely focus on dissecting the relative contributions of its two activities to its overall cellular effects and on designing analogs with improved selectivity for either CK1 or tubulin.
References
The Dual Role of IC261 in Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC261, scientifically known as 3-(2,4,6-trimethoxyphenyl)methylidenyl-indolin-2-one, has emerged as a molecule of significant interest in oncology research. Initially characterized as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, subsequent studies have revealed a more complex and potent mechanism of action.[1][2] At sub-micromolar concentrations, this compound's profound anti-proliferative effects, including robust cell cycle arrest and induction of apoptosis, are now understood to be largely independent of CK1 inhibition.[2] Instead, this compound acts as a potent microtubule-destabilizing agent, placing it in a class of compounds with significant therapeutic potential against a variety of human cancers.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its role in disrupting microtubule dynamics to induce G2/M cell cycle arrest and subsequent apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Mechanism of Action: A Shift from CK1 Inhibition to Microtubule Disruption
While this compound does inhibit CK1δ/ε at micromolar concentrations, its more potent cytotoxic effects observed in cancer cells occur at sub-micromolar levels.[2] This discrepancy led to the discovery that this compound's primary mode of action is the inhibition of microtubule polymerization.[1][3] It binds to tubulin with an affinity similar to that of colchicine, a well-known microtubule-depolymerizing agent.[1] This interaction disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[3]
The consequences of this microtubule disruption are twofold:
-
Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint activation leads to a prolonged arrest in the G2/M phase of the cell cycle, preventing the cell from proceeding into anaphase with misaligned chromosomes.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The ultimate fate of the cell following this compound-induced arrest is often dependent on its p53 status.[3] Cells with wild-type p53 may undergo a post-mitotic G1 arrest, while cells with non-functional p53 are more prone to endoreduplication (leading to an 8N DNA content) and subsequent apoptosis.[3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cell proliferation, cell cycle distribution, and apoptosis in various cancer cell lines.
Table 1: IC50 Values for Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF7 | Breast Cancer | 0.5 | β-catenin positive |
| MDA-MB-453 | Breast Cancer | 86 | β-catenin negative |
| BT474 | Breast Cancer | 1.5 | β-catenin positive |
| BT549 | Breast Cancer | >100 | β-catenin negative |
| HS578T | Breast Cancer | 15 | β-catenin negative |
| SKBR3 | Breast Cancer | 1.8 | β-catenin positive |
| HMEC-hTERT | Non-tumorigenic | 46 | - |
Data extracted from a study comparing β-catenin positive and negative cell lines, suggesting that at higher concentrations, the CK1 inhibitory effects may play a role in β-catenin positive lines.[4]
Table 2: Concentration-Dependent Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | % of Cells in G2/M | % of Cells in Sub-G1 (Apoptosis) |
| CV-1 | 0.8 | 12 | - | Increased |
| CV-1 | 1.6 | 12 | Full Arrest | - |
| AC1-M88 | 0.4 | 12 | - | Increased |
| AC1-M88 | 0.8 | 12 | Full Arrest | - |
| CV-1 | 0.8 | 24 | - | Increased |
| CV-1 | 1.6 | 24 | Full Arrest | - |
| AC1-M88 | 0.4 | 24 | - | Increased |
| AC1-M88 | 0.8 | 24 | Full Arrest | - |
| CV-1 | 0.8 | 48 | - | Increased |
| CV-1 | 1.6 | 48 | Full Arrest | - |
| AC1-M88 | 0.4 | 48 | - | Increased |
| AC1-M88 | 0.8 | 48 | Full Arrest | - |
Data from a study on CV-1 and AC1-M88 cells, where the Sub-G1 population is indicative of apoptotic cells.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for analyzing this compound's effects on cancer cells.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide and Flow Cytometry
This protocol is for the analysis of cell cycle distribution in cells treated with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[6][7]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[6]
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[6]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.
-
Wash the cells once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[8]
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).[7]
-
Collect at least 10,000 events per sample for accurate analysis.
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.
-
Apoptosis Assay using Annexin V and Propidium Iodide
This dual-staining method allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl2)[11]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at desired concentrations and for various time points. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Add 5 µL of PI staining solution immediately before analysis.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation. Collect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm) and PI fluorescence in the red channel (e.g., >670 nm).
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Analyze the dot plot to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Conclusion
This compound stands as a compelling anti-cancer agent with a primary mechanism of action centered on the disruption of microtubule polymerization. This leads to a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis, which are largely independent of its initially reported activity as a CK1δ/ε inhibitor. The p53 status of cancer cells can further influence their susceptibility and response to this compound treatment. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other microtubule-targeting agents in the fight against cancer.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
The Impact of IC261 on the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC261, initially identified as a specific inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models. While its inhibitory action on CK1δ/ε is established, a significant body of evidence reveals a more complex mechanism of action, with profound and context-dependent impacts on the p53 signaling pathway. This technical guide provides an in-depth analysis of the multifaceted interactions between this compound and the p53 network, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades. Notably, the primary anti-tumor activity of this compound at sub-micromolar to low micromolar concentrations appears to stem from its function as a microtubule-destabilizing agent, leading to mitotic arrest. The role of p53 in mediating the downstream effects of this arrest is pleiotropic, ranging from p53-dependent G1 checkpoint enforcement to a requirement for p53 inactivation for optimal cancer cell killing in specific genetic contexts. This document aims to furnish researchers and drug development professionals with a comprehensive understanding of this compound's effects on p53 signaling to inform future investigations and therapeutic strategies.
Introduction to this compound and the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating cell cycle arrest, apoptosis, and DNA repair to maintain genomic integrity.[1][2] Its activity is tightly controlled, most notably through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] In response to cellular insults such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcriptional regulation of a host of downstream target genes.[5][6] Given that the TP53 gene is mutated in over half of all human cancers, the p53 pathway remains a focal point for therapeutic intervention.[3]
This compound (3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one) was originally developed as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[7] These kinases are implicated in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms.[8] However, subsequent research has demonstrated that many of the significant anti-cancer effects of this compound are independent of its CK1δ/ε inhibitory activity.[8][9] Instead, this compound functions as a potent inhibitor of microtubule polymerization, inducing mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[8][9] The engagement of the p53 pathway in response to this this compound-induced mitotic stress is a key determinant of cellular fate.
Quantitative Analysis of this compound's Effects on Cell Fate and p53 Pathway
The biological impact of this compound is dose-dependent, with distinct effects observed at different concentration ranges. The following tables summarize the key quantitative findings from various studies.
| Cell Line | Cancer Type | This compound Concentration | Effect | p53 Status | Reference |
| HCT-116 | Colon Cancer | Not specified | Decreased cell survival and proliferation, increased apoptosis. | Wild-type | [10] |
| RKO | Colon Cancer | Not specified | Decreased cell survival and proliferation, increased apoptosis. | Wild-type | [11] |
| Multiple Lines | Various | Sub-micromolar | Prometaphase arrest and subsequent apoptosis. | Inactive | [8] |
| Fibroblasts | Normal Murine | Low micromolar | Transient mitotic arrest followed by G1 arrest. | Active | [7] |
| Fibroblasts | p53-null Murine | Low micromolar | Postmitotic replication leading to 8N DNA content, apoptosis. | Null | [7] |
| HCCLM3 | Hepatocellular Carcinoma | Not specified | Time- and dose-dependent inhibition of proliferation, G2/M arrest. | Not stated | [9] |
Table 1: Cellular Effects of this compound Treatment
| Cell Line | Cancer Type | This compound Concentration | Effect on p53 Pathway Components | Reference |
| HCT-116 | Colon Cancer | Increasing conc. | Decreased p53 protein levels. | [10][11] |
| RKO | Colon Cancer | Increasing conc. | Decreased p53 protein levels. | [11] |
| Colon Cancer Cells | Colon Cancer | Not specified | Misregulation of p53 target genes involved in glycolysis (TIGAR, G6PD, GLUT1).[10] | [10] |
Table 2: Modulation of p53 Pathway Components by this compound
Detailed Experimental Methodologies
A comprehensive understanding of the effects of this compound necessitates a review of the experimental protocols employed in key studies.
Cell Culture and Drug Treatment
-
Cell Lines: Human colon cancer cell lines (HCT-116, RKO) and hepatocellular carcinoma cell lines (HCCLM3) were utilized.[9][10][11] Murine fibroblasts with wild-type and null p53 were also used to study p53-dependent effects.[7]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Application: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells. Control cells were treated with an equivalent volume of DMSO.
Analysis of Cell Viability and Proliferation
-
MTT Assay: To assess cell viability, cells were seeded in 96-well plates, treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Colony Formation Assay: To determine the long-term proliferative capacity, cells were seeded at a low density in 6-well plates and treated with this compound. After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for an extended period (e.g., 10-14 days). Colonies were then fixed with methanol and stained with crystal violet for visualization and quantification.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Cell cycle distribution and apoptosis were analyzed using flow cytometry.
-
Cell Cycle: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol. Prior to analysis, cells were treated with RNase A and stained with propidium iodide (PI). The DNA content was then analyzed by a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis: Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. Stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Quantification and Separation: Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE.
-
Transfer and Immunoblotting: Proteins were transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p53, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using TRIzol reagent. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., GLUT1) was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., HCT-116 or HCCLM3) were subcutaneously injected into the flanks of the mice.
-
Treatment Regimen: Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. This compound (or vehicle control) was administered, for example, via intraperitoneal injection at a specified dose and schedule.[9]
-
Tumor Growth Measurement: Tumor volume was measured periodically using calipers. At the end of the study, mice were euthanized, and tumors were excised and weighed.
Visualizing the Impact of this compound on Signaling Pathways
The Canonical p53 Activation and Signaling Pathway
Under normal homeostatic conditions, p53 levels are kept low via continuous degradation mediated by MDM2. Upon cellular stress, such as DNA damage or oncogenic signaling, this negative regulation is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally regulates genes involved in cell cycle arrest and apoptosis.
Caption: Canonical p53 stress response pathway.
This compound's Primary Mechanism: Mitotic Arrest
The predominant mechanism of action for this compound at effective anti-cancer concentrations is the disruption of microtubule dynamics, leading to mitotic arrest. This cellular state then serves as the upstream stress signal that engages downstream pathways, including those involving p53.
Caption: this compound inhibits microtubule polymerization.
Context-Dependent Impact of this compound on the p53 Pathway
The interaction between this compound-induced mitotic arrest and the p53 pathway is not uniform across different cancer types and genetic backgrounds. The following diagrams illustrate the divergent, context-dependent outcomes.
Scenario A: p53-Dependent Post-Mitotic Arrest (e.g., in Normal Fibroblasts)
In cells with functional p53, this compound-induced mitotic checkpoint activation leads to a subsequent G1 arrest, preventing cells with mitotic errors from re-entering the cell cycle.[7]
Caption: this compound induces p53-dependent G1 arrest.
Scenario B: p53 Downregulation and Metabolic Reprogramming (e.g., in Colon Cancer)
In some colon cancer cells, this compound treatment leads to a decrease in p53 protein levels, which in turn alters the expression of p53 target genes that regulate metabolism, promoting aerobic glycolysis.[10][11]
Caption: this compound downregulates p53 in colon cancer.
Scenario C: Synthetic Lethality with p53 Inactivation (e.g., in Ras-Driven Cancers)
In certain genetic contexts, such as cells with overactive Ras, the cytotoxic effects of this compound are enhanced when p53 is inactive.[8] This suggests a synthetic lethal relationship where the combination of Ras activation, p53 loss, and this compound-induced mitotic stress is catastrophic for the cell.
Caption: Synthetic lethality of this compound with inactive p53.
Discussion and Future Directions
The evidence strongly indicates that the primary anti-neoplastic activity of this compound is not mediated by its inhibition of CK1δ/ε, but rather by its potent disruption of microtubule polymerization.[8] This action triggers a mitotic checkpoint arrest, the resolution of which is heavily influenced by the p53 status of the cell. The role of p53 is strikingly context-dependent. In non-transformed cells, p53 appears to function canonically, enforcing a post-mitotic G1 arrest to prevent the propagation of genomic instability.[7] Conversely, in some cancer models, particularly those with oncogenic Ras, p53 inactivation is required for this compound to exert its maximal cytotoxic effect.[8] Yet another model, in colon cancer, shows this compound actively decreasing p53 levels, leading to metabolic reprogramming.[10][11]
These divergent findings underscore the complexity of targeting the cell cycle and highlight the importance of patient stratification based on tumor genetic backgrounds, specifically TP53 and RAS mutation status, in any potential clinical application of this compound or similar microtubule-targeting agents.
Future research should focus on:
-
Elucidating the mechanism of p53 downregulation: The observation that this compound decreases p53 protein levels in colon cancer cells warrants further investigation to determine if this is a direct or indirect effect and whether it involves enhanced MDM2 activity or other degradation pathways.
-
Mapping the synthetic lethal interactions: A deeper understanding of the synthetic lethality between this compound, Ras activation, and p53 loss could lead to the development of targeted therapies for this difficult-to-treat subset of tumors.
-
Investigating metabolic consequences: The link between this compound, p53, and aerobic glycolysis suggests that combination therapies involving glycolytic inhibitors could be a promising strategy to enhance the efficacy of this compound.[10]
-
Clinical Correlation: While no clinical trials for this compound are currently prominent, the preclinical data strongly suggest that any future clinical development should incorporate biomarker strategies centered on the p53 and Ras pathways.
Conclusion
This compound's impact on the p53 signaling pathway is intricate and highly dependent on the cellular context. Its primary mechanism as a microtubule inhibitor triggers a mitotic arrest that engages the p53 pathway in fundamentally different ways depending on the cell's genetic landscape. While in some cases it relies on a functional p53 to induce cell cycle arrest, in others its efficacy is potentiated by p53's absence or it actively promotes p53 downregulation. This technical guide provides a framework for understanding these complex interactions, offering valuable insights for researchers and clinicians working on the development of novel cancer therapeutics targeting the cell cycle and p53 pathway.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses progression of hepatocellular carcinoma in a casein kinase 1 δ/ε independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to IC261: From Casein Kinase Inhibition to Microtubule Disruption
Abstract
IC261, initially identified as a selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has emerged as a molecule with a more complex and potent mechanism of action than first understood. This technical guide provides a comprehensive overview of the discovery, development, and multifaceted biological activities of this compound. While early research focused on its role in modulating signaling pathways regulated by CK1, subsequent studies have revealed that its primary and more potent anti-cancer effects stem from its ability to inhibit microtubule polymerization by binding to the colchicine site on tubulin. This document details the experimental evidence supporting this dual activity, presenting key quantitative data, in-depth experimental protocols, and visual representations of the associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound and its potential as a therapeutic agent.
Discovery and Chemical Properties
This compound, with the chemical name (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-indolin-2-one, is a small molecule belonging to the indolinone class of compounds.[1] Its discovery stemmed from high-throughput screening efforts to identify novel kinase inhibitors.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | [1] |
| Molecular Formula | C18H17NO4 | [1] |
| Molecular Weight | 311.33 g/mol | [3] |
| Appearance | Yellow solid | |
| Solubility | Soluble in DMSO |
Dual Mechanism of Action: From Kinase Inhibition to Microtubule Destabilization
Inhibition of Casein Kinase 1δ and 1ε
This compound was initially characterized as a selective inhibitor of CK1δ and CK1ε, exhibiting competitive inhibition with respect to ATP.[2][3] These kinases are involved in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythms, and p53 regulation.[2][4][5]
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 | Reference |
| Casein Kinase 1δ (CK1δ) | 1 µM | [3] |
| Casein Kinase 1ε (CK1ε) | 1 µM | [3] |
| Casein Kinase 1α1 (CK1α1) | 16 µM | [3] |
| Protein Kinase A (PKA) | > 100 µM | [3] |
| p34cdc2 | > 100 µM | [3] |
| p55fyn | > 100 µM | [3] |
Inhibition of Microtubule Polymerization
Subsequent research revealed a more potent mechanism of action for this compound: the inhibition of microtubule polymerization.[3][5] This effect is observed at concentrations significantly lower than those required for effective CK1δ/ε inhibition in cellular environments. This compound binds to the colchicine-binding site on tubulin, leading to the destabilization of microtubule networks.[5][6] This disruption of microtubule dynamics is the primary driver of the potent anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells.
Table 3: Effects of this compound on Microtubule Polymerization and Cellular Viability
| Parameter | Concentration/Effect | Reference |
| In Vitro Tubulin Polymerization | Inhibits at 3-10 µM | [5] |
| Cell Viability (HT1080 cells) | IC50 ~0.1 µM | [3] |
| Wnt/β-catenin Signaling Inhibition | IC50 ~36 µM | [3] |
Cellular Effects and Signaling Pathways
The primary cellular consequence of this compound treatment at pharmacologically relevant concentrations is the disruption of microtubule function. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.
Mitotic Arrest and Spindle Defects
By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[3][4][5] This triggers the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle.[4] At low concentrations, this compound can also induce centrosome amplification, resulting in multipolar mitosis.[4]
p53-Dependent Apoptosis
Following prolonged mitotic arrest, cells may undergo apoptosis. The apoptotic response to this compound is often dependent on the status of the tumor suppressor protein p53.[4] In cells with functional p53, mitotic arrest can lead to a post-mitotic G1 arrest or trigger apoptosis.[4] In contrast, cells with non-functional p53 may undergo mitotic slippage, leading to the formation of polyploid cells, which are often inviable and subsequently undergo apoptosis.[4]
Preclinical In Vivo Studies
Pancreatic Cancer
In vivo studies using xenograft models of human pancreatic cancer have demonstrated the anti-tumor efficacy of this compound. Administration of this compound has been shown to inhibit tumor growth.[3]
Alzheimer's Disease
Given the role of CK1 in the phosphorylation of proteins involved in the pathogenesis of Alzheimer's disease, this compound has been investigated in this context. Studies have shown that this compound can reduce the production of amyloid-β (Aβ) peptides, Aβ40 and Aβ42, in cellular models.[7]
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from the methodology described for determining the kinase inhibitory activity of this compound.
-
Reaction Setup: Prepare a reaction mixture containing 25 mM MES buffer (pH 6.5), 50 mM NaCl, 15 mM MgCl2, 2 mg/mL casein (as substrate), and 2 mM EGTA.
-
Enzyme Addition: Add the purified kinase (e.g., CK1δ, CK1ε) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction.
-
Initiation: Start the reaction by adding 100 µM [γ-32P]ATP (with a specific activity of 100-400 cpm/pmol).
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the incorporation of 32P into the casein substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Microtubule Polymerization Assay
This protocol is based on fluorescence-based tubulin polymerization assays.
-
Reagent Preparation: Reconstitute lyophilized, fluorescence-labeled tubulin (e.g., with a DAPI-based fluorescent reporter) in a general tubulin buffer to a final concentration of approximately 2 mg/mL.
-
Assay Plate Setup: In a 96-well, half-area, black, flat-bottom plate, add the tubulin solution.
-
Compound Addition: Add varying concentrations of this compound, a positive control (e.g., nocodazole), a negative control (e.g., DMSO), and a polymerization enhancer (e.g., paclitaxel) to respective wells.
-
Initiation and Measurement: Initiate polymerization by adding GTP to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 350 nm, emission at 430 nm) at 1-minute intervals for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibition of polymerization is determined by the reduction in the Vmax of the growth phase and the final steady-state fluorescence compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS). While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at approximately 600 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This protocol provides a general method for detecting apoptosis in this compound-treated cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Conclusion and Future Directions
This compound is a fascinating molecule whose biological activity is more complex than initially reported. While it does inhibit CK1δ and CK1ε at micromolar concentrations, its potent anti-cancer effects are primarily mediated through the inhibition of microtubule polymerization at nanomolar to low micromolar concentrations. This dual activity necessitates careful interpretation of experimental results, attributing cellular effects to the appropriate mechanism based on the concentrations used. The ability of this compound to disrupt microtubule dynamics makes it a valuable tool for studying the cytoskeleton and a potential lead compound for the development of novel anti-mitotic cancer therapies. Further research should focus on optimizing its structure to enhance its affinity and selectivity for tubulin, and on conducting more extensive preclinical in vivo studies to evaluate its therapeutic potential in various cancer models and in the context of neurodegenerative diseases like Alzheimer's.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of IC261 on Mitotic Checkpoint Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC261, initially identified as a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), has garnered significant interest for its potent anti-proliferative effects. However, subsequent research has revealed a more complex mechanism of action, with profound implications for mitotic checkpoint control. This technical guide provides a comprehensive overview of the dual mechanisms by which this compound exerts its effects, its impact on cell cycle progression, and the downstream consequences for cell fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology.
Introduction: The Dual Mechanism of this compound Action
This compound (3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one) was first characterized as an ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε. These kinases are involved in a multitude of cellular processes, including the regulation of centrosome and spindle function during mitosis. However, a significant body of evidence now indicates that the primary mechanism behind this compound's potent anti-mitotic and cytotoxic effects is its ability to inhibit microtubule polymerization, an off-target activity that occurs at concentrations significantly lower than those required to inhibit CK1δ/ε.[1] This dual activity complicates the interpretation of studies using this compound as a specific CK1δ/ε inhibitor but also highlights its potential as a microtubule-destabilizing agent.
Effects on Mitotic Checkpoint Control
The primary consequence of this compound's interaction with the mitotic machinery is the activation of the Spindle Assembly Checkpoint (SAC). This crucial surveillance mechanism ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.
Microtubule Depolymerization and SAC Activation
At sub-micromolar concentrations, this compound binds to tubulin and inhibits its polymerization, leading to the disruption of the mitotic spindle.[1] This prevents the stable attachment of microtubules to the kinetochores of sister chromatids, a condition that is actively monitored by the SAC. The absence of proper kinetochore-microtubule attachments triggers a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key mitotic regulators and arresting the cell in prometaphase.[1]
Figure 1. this compound-induced activation of the Spindle Assembly Checkpoint.
Inhibition of Casein Kinase 1δ/ε
While the microtubule-depolymerizing activity of this compound is the primary driver of its mitotic effects, its inhibition of CK1δ and CK1ε may also contribute. CK1δ has been shown to localize to the spindle apparatus and centrosomes.[2] Inhibition of these kinases can lead to centrosome amplification and the formation of multipolar spindles, further contributing to mitotic disarray and checkpoint activation.[2]
Cellular Phenotypes Induced by this compound
The activation of the mitotic checkpoint by this compound leads to a cascade of distinct cellular phenotypes, the ultimate outcome of which is often dependent on the p53 tumor suppressor status of the cell.
-
Mitotic Arrest: Cells treated with this compound undergo a transient arrest in prometaphase, characterized by condensed chromosomes that fail to align at the metaphase plate.[1]
-
Inhibition of Cytokinesis: At low micromolar concentrations, this compound can inhibit cytokinesis, the final stage of cell division.[2]
-
Centrosome Amplification and Multipolar Mitosis: this compound treatment can lead to an increase in the number of centrosomes, resulting in the formation of multipolar spindles during mitosis.[2]
-
p53-Dependent Post-Mitotic Effects:
-
p53-Proficient Cells: Following mitotic arrest, cells with functional p53 tend to arrest in the subsequent G1 phase, preventing entry into a new round of DNA replication.[2]
-
p53-Deficient Cells: In the absence of functional p53, cells that exit the mitotic arrest without proper chromosome segregation often undergo endoreduplication, leading to a DNA content of 8N or higher. This is frequently followed by the formation of micronuclei and ultimately, apoptosis.[2]
-
Figure 2. p53-dependent cell fate decisions following this compound-induced mitotic arrest.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
| Target | IC50 | Notes |
| Casein Kinase 1δ (CK1δ) | ~1 µM | ATP-competitive inhibition. |
| Casein Kinase 1ε (CK1ε) | ~1 µM | ATP-competitive inhibition. |
| Casein Kinase 1α (CK1α) | >15 µM | Demonstrates selectivity for δ and ε isoforms. |
| Tubulin Polymerization | Sub-micromolar | Potent inhibition leading to mitotic arrest. |
Table 1: Inhibitory Concentrations of this compound
| Cellular Effect | Concentration Range | Affected Cell Lines |
| Prometaphase Arrest | Sub-micromolar to low micromolar | Multiple cancer cell lines |
| Cytokinesis Inhibition | Low micromolar | Various cell types |
| Centrosome Amplification | Low micromolar | Murine tumor cells |
| Apoptosis (p53-deficient) | Sub-micromolar to low micromolar | Cancer cell lines with inactive p53 |
Table 2: Concentration-Dependent Cellular Effects of this compound
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
Figure 3. Experimental workflow for cell cycle analysis.
Immunofluorescence Staining for Mitotic Spindle and Checkpoint Proteins
This protocol is for visualizing the effects of this compound on the mitotic spindle and the localization of key spindle assembly checkpoint proteins, such as Mad2 and BubR1.
Materials:
-
Cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-Mad2, anti-BubR1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound or DMSO for a duration that allows a significant portion of cells to enter mitosis (e.g., 16-24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies in the dark.
-
Wash with PBS.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP
-
This compound at various concentrations
-
A fluorescence plate reader capable of reading at 37°C
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Add this compound or a vehicle control to the reaction mixture.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
Conclusion and Future Directions
This compound is a potent inducer of mitotic arrest, a phenotype now largely attributed to its off-target effect as a microtubule-depolymerizing agent. This activity triggers the spindle assembly checkpoint, leading to a prometaphase arrest and subsequent p53-dependent cell fates. While its intended role as a specific CK1δ/ε inhibitor in this context is less pronounced, the dual mechanism of action provides a unique pharmacological profile. For researchers, it is crucial to consider the microtubule-destabilizing effects when using this compound in studies aimed at elucidating the functions of CK1δ/ε. For drug development professionals, the transformation-selective killing mediated by this compound's microtubule-disrupting activity suggests that further optimization of this chemical scaffold could yield novel and effective anti-cancer therapeutics. Future studies should focus on dissecting the relative contributions of CK1 inhibition and microtubule depolymerization to the overall anti-tumor efficacy of this compound and its analogs.
References
- 1. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IC261: Structure, Properties, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC261, also known by its chemical name 3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Initially developed as a specific inhibitor for these kinases, subsequent research has revealed a dual mechanism of action, including the inhibition of microtubule polymerization.[2][3] This multifaceted activity makes this compound a valuable tool for studying various cellular processes and a compound of interest in cancer research. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and visualization of key signaling pathways.
Chemical Structure and Properties
This compound is an indolin-2-one derivative with a molecular formula of C₁₈H₁₇NO₄ and a molecular weight of 311.33 g/mol .[4] Its structure is characterized by a trimethoxyphenyl group attached to an indolinone core.
| Property | Value | Reference |
| IUPAC Name | (3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | [5] |
| SMILES | COc1cc(OC)c(/C=C2/C3=CC=CC=C3NC2=O)c(OC)c1 | [1][4] |
| CAS Number | 186611-52-9 | [1] |
| Molecular Formula | C₁₈H₁₇NO₄ | [4] |
| Molecular Weight | 311.33 g/mol | [4] |
| Appearance | Yellow solid | [6] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][6] |
| Storage | Store at -20°C | [1][6] |
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both specific kinases and the cytoskeleton.
Inhibition of Casein Kinase 1δ (CK1δ) and 1ε (CK1ε)
This compound acts as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[1][2] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. This inhibition is highly selective for the δ and ε isoforms over the α isoform.[1][2]
Inhibition of Microtubule Polymerization
In addition to its kinase inhibitory activity, this compound has been shown to inhibit microtubule polymerization.[2][3] It binds to tubulin, the protein subunit of microtubules, and disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This effect is independent of its CK1 inhibitory activity.[3]
Biological Activities and Quantitative Data
The dual mechanism of action of this compound results in a range of biological effects, including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.
Kinase Inhibitory Activity
| Kinase | IC₅₀ | Reference |
| Casein Kinase 1δ (CK1δ) | 1 µM | [1] |
| Casein Kinase 1ε (CK1ε) | 1 µM | [1] |
| Casein Kinase 1α1 (CK1α1) | 16 µM | [1] |
| Protein Kinase A (PKA) | >100 µM | [1] |
| p34cdc2 | >100 µM | [1] |
| p55fyn | >100 µM | [1] |
Cellular Effects
| Cell Line | Effect | IC₅₀ / Concentration | Reference |
| AC1-M88 | Mitotic arrest, spindle defects, centrosome amplification | 1 µM | [1] |
| Extravillous trophoblast hybrid cells | Apoptosis | 1 µM | [1] |
| Pancreatic tumor cell lines (e.g., PancTu-2) | Proliferation suppression, enhanced CD95-mediated apoptosis | 1.25 µM | [1] |
| Colon cancer cell lines (RKO, LOVO, HCT116, SW480) | Decreased cell survival and proliferation, increased apoptosis | Varies | [7] |
Signaling Pathways
This compound influences several critical signaling pathways, primarily due to its inhibition of CK1δ/ε and its impact on microtubule dynamics.
p53-Dependent Pathway
This compound can induce a p53-dependent postmitotic G1 arrest.[5][8] In cells with functional p53, this compound treatment leads to cell cycle arrest.[8] Conversely, in p53-deficient cells, it can lead to postmitotic replication and the development of an 8N DNA content, followed by apoptosis.[8]
Caption: p53-dependent signaling pathway modulated by this compound.
Wnt/β-catenin Signaling
CK1δ and CK1ε are known regulators of the Wnt/β-catenin signaling pathway. However, studies have shown that at sub-micromolar concentrations, this compound-induced cancer cell death is independent of Wnt/β-catenin signaling inhibition and is instead driven by its effect on microtubule polymerization.[3]
Caption: Dual mechanism of this compound impacting Wnt signaling and microtubule dynamics.
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of this compound against CK1 isoforms.
Materials:
-
Recombinant CK1δ, CK1ε, or CK1α1
-
Casein from bovine milk
-
[γ-³²P]ATP
-
This compound
-
Assay Buffer: 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA
-
Stop Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 2 mg/mL casein, and the respective CK1 enzyme.
-
Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µM [γ-³²P]ATP.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 75 mM H₃PO₄.
-
Rinse with ethanol and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase assay to determine this compound potency.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Microtubule Polymerization Assay
This protocol is for determining the effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend purified tubulin in cold Polymerization Buffer.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the tubulin solution on ice.
-
Add GTP to a final concentration of 1 mM.
-
Transfer the samples to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization curves to determine the effect of this compound on the rate and extent of microtubule formation.
Conclusion
This compound is a versatile chemical probe with well-characterized dual mechanisms of action. Its ability to selectively inhibit CK1δ/ε and disrupt microtubule dynamics makes it a valuable tool for investigating a wide range of cellular processes, from cell cycle control and apoptosis to the regulation of complex signaling networks. The detailed information and protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this compound in cellular biology and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Function of IC261: A Microtubule Disruptor with Secondary Effects on Casein Kinase 1-Mediated DNA Repair Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
IC261, initially identified as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, has emerged as a molecule with a complex and dual mechanism of action. While it does inhibit CK1δ/ε at micromolar concentrations, its more potent anti-cancer activity at sub-micromolar levels stems from its role as a microtubule-destabilizing agent. This disruption of microtubule dynamics leads to a robust G2/M cell cycle arrest and subsequent apoptosis, a mechanism independent of its effects on CK1. The regulation of DNA repair pathways by this compound is not a direct consequence of its primary mechanism but is rather an inferred, secondary effect of CK1 inhibition, which is only significant at higher concentrations. This guide provides a comprehensive overview of the multifaceted functions of this compound, with a focus on its primary and secondary mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Primary Mechanism of Action: Microtubule Destabilization
The principal driver of this compound's potent anti-proliferative and pro-apoptotic effects in cancer cells is its ability to interfere with microtubule polymerization. This action is similar to that of other well-known microtubule inhibitors like colchicine.[1]
Binding to Tubulin and Inhibition of Polymerization
This compound directly binds to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers, leading to a net depolymerization of the microtubule network. This effect is observed at concentrations significantly lower than those required for effective CK1 inhibition.
Induction of G2/M Cell Cycle Arrest
The integrity of the microtubule-based mitotic spindle is crucial for proper chromosome segregation during mitosis. By disrupting microtubule dynamics, this compound prevents the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and leading to a potent arrest of the cell cycle in the G2/M phase.[2]
Triggering of Apoptosis
Prolonged arrest at the G2/M checkpoint ultimately leads to the activation of the intrinsic apoptotic pathway. This programmed cell death is a common outcome for cells that fail to complete mitosis successfully.
Secondary Mechanism of Action: Inhibition of Casein Kinase 1δ/ε
At higher concentrations, this compound acts as an ATP-competitive inhibitor of the serine/threonine kinases CK1δ and CK1ε. These kinases are involved in a multitude of cellular processes, including the DNA damage response.
The Role of CK1δ/ε in DNA Repair Pathways
CK1 isoforms, including δ and ε, are implicated in the regulation of various cellular processes such as cell proliferation, differentiation, and DNA repair.[3] While the direct substrates of CK1δ/ε within the core DNA repair machinery are still being fully elucidated, evidence suggests their involvement in signaling cascades that are activated in response to DNA damage.
-
Non-Homologous End Joining (NHEJ): Some studies suggest a role for the broader Casein Kinase family in NHEJ. For instance, the interaction between the NHEJ factor XRCC4 and other repair proteins can be dependent on phosphorylation events, and kinases like CK2 (a related casein kinase) have been shown to phosphorylate XRCC4.[4] While a direct role for CK1ε in NHEJ is not yet firmly established, its involvement in pathways that influence cell cycle checkpoints and DNA damage signaling suggests a potential indirect regulatory function.
-
Homologous Recombination (HR): The DNA damage response involves a complex network of kinases, including ATM and ATR, which in turn activate downstream kinases like Chk1. Chk1 plays a role in activating HR.[5] Given the extensive crosstalk between cellular kinases, it is plausible that CK1δ could modulate the activity of key HR factors, although direct evidence for this is currently limited.
It is crucial to reiterate that the direct impact of this compound on these DNA repair pathways is likely only relevant at concentrations where it also significantly inhibits CK1δ/ε, which are higher than those required for its microtubule-disrupting effects.
Quantitative Data
The dual mechanism of this compound is underscored by the different concentrations required to achieve its distinct biological effects.
| Parameter | IC50 Value | Target | Reference |
| CK1δ Inhibition (in vitro) | ~1.0 µM | Casein Kinase 1δ | N/A |
| CK1ε Inhibition (in vitro) | ~1.0 µM | Casein Kinase 1ε | [3] |
| Microtubule Polymerization Inhibition (in vitro) | 3 - 10 µM | Tubulin | N/A |
| Microtubule Depolymerization (cellular) | Effective at sub-micromolar to low micromolar concentrations | Cellular Microtubules | [2] |
| Apoptosis Induction (cellular) | Dose-dependent, observed at sub-micromolar concentrations | Cancer Cells | [2] |
Note: Cellular IC50 values for microtubule depolymerization can be lower than in vitro values due to factors such as cellular accumulation of the compound.
Signaling Pathways and Experimental Workflows
This compound-Induced Cell Cycle Arrest and Apoptosis
Caption: this compound's primary mechanism leading to apoptosis.
Potential Indirect Influence on DNA Repair via CK1 Inhibition
Caption: this compound's potential indirect effect on DNA repair.
Experimental Workflow for Cell Cycle Analysis
References
- 1. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Insights into the Biochemical Mechanism of CK1ε and its Functional Interplay with DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to IC261 and its Interaction with Centrosome Amplification
For Researchers, Scientists, and Drug Development Professionals
Abstract
IC261, a small molecule inhibitor, has garnered significant attention in cancer research due to its dual-action mechanism. Initially identified as a selective inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε), it has also been demonstrated to be a potent inhibitor of microtubule polymerization. This multifaceted activity converges on a critical cellular process: the induction of centrosome amplification, a hallmark of many cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on relevant signaling pathways, and the experimental methodologies used to characterize its effects. The information presented herein is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics and the fundamental mechanisms of cell cycle control.
Introduction to this compound
This compound (3-((2,4,6-trimethoxyphenyl)methylene)-indolin-2-one) is a synthetic small molecule that exhibits potent biological activity. Its primary targets have been identified as Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), serine/threonine kinases involved in a myriad of cellular processes, including the Wnt/β-catenin signaling pathway, circadian rhythms, and DNA repair.[1] However, subsequent research has revealed that this compound also directly interacts with tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[1][2] This dual functionality is crucial to its cellular effects, which include mitotic arrest, the induction of apoptosis, and, most notably, centrosome amplification.[1][3][4]
Mechanism of Action
The biological consequences of this compound treatment stem from its ability to interfere with two critical cellular components: CK1δ/ε and microtubules.
-
Inhibition of Casein Kinase 1δ/ε: this compound acts as an ATP-competitive inhibitor of CK1δ and CK1ε. These kinases are known to be localized to the centrosome and are implicated in its regulation.[5] By inhibiting their activity, this compound can disrupt the phosphorylation of key substrates involved in centrosome cohesion and duplication.
-
Inhibition of Microtubule Polymerization: this compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to a cascade of events, including the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.[1][6] The destabilization of microtubules can also directly impact centrosome integrity and separation.[2]
The interplay between these two inhibitory activities is thought to be the driving force behind this compound-induced centrosome amplification.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the effects of this compound.
| Target | IC50 Value (µM) | Reference(s) |
| Casein Kinase 1δ | 1.0 | [7] |
| Casein Kinase 1ε | 1.0 | [7] |
| Microtubule Assembly | ~1.66 |
Table 1: IC50 Values of this compound for its Primary Targets.
| Cell Line | This compound Concentration (µM) | Effect on Cell Cycle | Reference(s) |
| CV-1 | 1.6 | G2/M arrest | [4] |
| AC1-M88 | 0.8 | G2/M arrest | [4] |
| Various | 0.4 - 1.0 | Mitotic arrest, spindle defects, apoptosis | [1] |
Table 2: Concentration-Dependent Effects of this compound on the Cell Cycle.
| Parameter | This compound Concentration (µM) | Observation | Reference(s) |
| Mitotic Arrest | 1.0 | Increased mitotic index | [6] |
| Apoptosis | 0.4 - 1.0 | Induction of apoptosis | [1][4] |
| Centrosome Amplification | Low µM concentrations | Induction of multipolar mitosis | [3] |
Table 3: Cellular Effects of this compound Treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathways Implicated in this compound Action
The effects of this compound on centrosome amplification are intertwined with key signaling pathways that regulate the cell cycle and centrosome duplication.
The master regulator of centriole duplication, Polo-like kinase 4 (Plk4), is a critical player in centrosome amplification. While a direct effect of this compound on Plk4 has not been definitively established, the disruption of the centrosome environment and microtubule dynamics likely impacts Plk4 activity and localization.
The Wnt/β-catenin pathway is also a key target of CK1δ/ε. While some studies suggest this compound's effects on cancer cell death are independent of this pathway, its dysregulation could contribute to the overall cellular stress that leads to centrosome abnormalities.
Experimental Workflows
The following diagrams illustrate the typical workflows for key experiments used to study the effects of this compound.
Detailed Experimental Protocols
Immunofluorescence Staining for Centrosome Amplification
This protocol describes the visualization of centrosomes using antibodies against γ-tubulin and pericentrin.
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a specified time (e.g., 24, 48 hours). Include a DMSO-treated control.
-
Fixation: Gently wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (for PFA fixation): If using PFA, wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Rabbit anti-Pericentrin (e.g., Abcam ab4448)
-
Mouse anti-γ-tubulin (e.g., Sigma T6557)
-
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number of centrosomes (γ-tubulin or pericentrin dots) per cell. Cells with more than two centrosomes are considered to have undergone centrosome amplification.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution following this compound treatment.[8][9][10][11]
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and for different durations.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µl of PBS. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate on ice for at least 30 minutes.[8]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.[8]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[10]
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm. Collect data from at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Microtubule Polymerization Assay
This fluorescence-based assay measures the effect of this compound on tubulin polymerization in a cell-free system.[12][13][14][15][16]
-
Reagent Preparation:
-
Tubulin: Resuspend purified tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
GTP solution: Prepare a stock solution of GTP.
-
Fluorescent Reporter: Use a dye like DAPI that fluoresces upon binding to polymerized tubulin.
-
This compound: Prepare a stock solution in DMSO.
-
-
Assay Setup: In a 96-well plate, add the reaction components in the following order: buffer, this compound at various concentrations (and controls like paclitaxel as a stabilizer and nocodazole as a destabilizer), fluorescent reporter, and finally, tubulin.
-
Initiate Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C in a fluorescence plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission ~360/450 nm for DAPI).
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of this compound indicates inhibition of microtubule polymerization.
Conclusion
This compound represents a fascinating class of anti-cancer compounds with a dual mechanism of action that leads to significant mitotic disruption and centrosome amplification. Its ability to simultaneously target CK1δ/ε and microtubule polymerization underscores the complex interplay between different cellular pathways in maintaining genomic stability. The technical information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other compounds that target similar pathways. A deeper understanding of the precise molecular events that link this compound's dual inhibitory activities to centrosome amplification will be crucial for the development of more effective and targeted cancer therapies.
References
- 1. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casein kinase 1 delta functions at the centrosome to mediate Wnt-3a-dependent neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of mitotic arrest and apoptosis in murine mammary and ovarian tumors treated with taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 13. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumorigenic Potential of IC261 in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, with high mortality rates and limited therapeutic options for advanced stages.[1][2] The quest for novel therapeutic agents has led to the investigation of various small molecules, including IC261, a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε.[1][3] While initially explored for its role in targeting CK1, emerging evidence suggests a multifaceted anti-tumor activity of this compound in HCC that may extend beyond its primary targets.[1][3] This technical guide provides an in-depth exploration of the anti-tumor properties of this compound in HCC, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
In Vitro Efficacy of this compound Against Hepatocellular Carcinoma
This compound has demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of HCC cell lines.[1][3] The anti-proliferative activity is a cornerstone of its therapeutic potential.
Quantitative Analysis of Anti-Proliferative Effects
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various HCC cell lines, providing a comparative measure of its potency.
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |
| Hep3B | < 3 | 72 | Viability Assay |
| Huh7 | < 3 | 72 | Viability Assay |
| HCCLM3 | Not explicitly quantified, but dose-dependent inhibition observed. | Not specified | Proliferation Assay |
Table 1: IC50 values of this compound in hepatocellular carcinoma cell lines.[4]
Experimental Protocol: Cell Viability Assay (MTT Assay)
A standard method to determine the cytotoxic effects of this compound on HCC cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: HCC cells (e.g., Hep3B, Huh7) are seeded in 96-well plates at a density of 3 x 10⁵ cells per well and allowed to adhere overnight.[5]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Mechanism of Action: Beyond Casein Kinase 1 Inhibition
While this compound is a known inhibitor of CK1δ/ε, its anti-tumor effects in HCC appear to be multifaceted and may occur independently of these kinases.[1][3] The primary mechanisms identified are the induction of cell cycle arrest and apoptosis, coupled with a distinct effect on mitotic spindle formation.
Cell Cycle Arrest at G2/M Phase
Treatment with this compound leads to a significant accumulation of HCC cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[1][3]
Induction of Apoptosis
Following cell cycle arrest, this compound treatment triggers programmed cell death (apoptosis) in HCC cells.[1][6][7]
Centrosome Fragmentation and Microtubule Disruption
A key finding is that this compound induces centrosome fragmentation during mitosis.[1] Furthermore, studies in other cancer models have shown that this compound binds to tubulin, inhibiting microtubule polymerization with an affinity similar to colchicine.[8] This disruption of microtubule dynamics is a plausible explanation for the observed mitotic arrest and subsequent apoptosis, independent of CK1δ/ε inhibition.
Signaling Pathway Perturbation
The Wnt/β-catenin signaling pathway is frequently hyperactivated in HCC and is a critical driver of hepatocarcinogenesis.[9][10][11] Although this compound is known to inhibit CK1, which is involved in Wnt signaling, some studies suggest that at sub-micromolar concentrations that induce cell death, this compound does not block Wnt/β-catenin signaling in other cancer cells.[8] However, the activation of Wnt/β-catenin signaling by CK1δ in HCC cells through interaction with Dishevelled (DVL3) has been reported, suggesting a complex interplay.[3]
In Vivo Anti-Tumor Activity
The therapeutic potential of this compound has been corroborated in preclinical in vivo models of HCC.
Xenograft Tumor Growth Inhibition
Intraperitoneal injection of this compound into mice bearing HCCLM3 xenografts resulted in a significant inhibition of tumor growth.[1][3] This demonstrates that this compound can exert its anti-tumor effects in a complex biological system.
Experimental Protocol: HCC Xenograft Model
Below is a generalized protocol for evaluating the in vivo efficacy of this compound.
Methodology:
-
Cell Preparation: HCCLM3 cells are cultured, harvested, and resuspended in a suitable medium like Matrigel.
-
Tumor Implantation: A specific number of cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.
-
Treatment Administration: this compound is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specific size, and the final tumor weights are recorded.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the control and treatment groups.
Future Directions and Considerations
The findings presented here underscore the potential of this compound as a therapeutic candidate for HCC. However, several aspects warrant further investigation:
-
Target Specificity: While the anti-tumor effects appear to be independent of CK1δ/ε in some contexts, a comprehensive understanding of the off-target effects of this compound is crucial. The interaction with tubulin should be further characterized in HCC cells.
-
Wnt/β-catenin Pathway: The precise impact of this compound on the Wnt/β-catenin pathway in HCC needs to be elucidated, especially given the pathway's central role in this malignancy.
-
Combination Therapies: Investigating the synergistic effects of this compound with other established HCC therapies, such as sorafenib or immune checkpoint inhibitors, could reveal more effective treatment strategies.
-
Pharmacokinetics and Toxicology: Detailed pharmacokinetic and toxicology studies are necessary to evaluate the safety and dosing of this compound for potential clinical translation.
References
- 1. This compound suppresses progression of hepatocellular carcinoma in a casein kinase 1 δ/ε independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Wnt/β-catenin pathway in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-Catenin signaling pathway in hepatocellular carcinoma: pathogenic role and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Wnt/β-catenin signaling in hepatocellular carcinoma, pathogenesis, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: IC261 In Vitro Assay Protocol for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC261 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] These serine/threonine kinases are integral components of numerous cellular signaling pathways, including the Wnt/β-catenin and p53 pathways, which are critical in cell cycle regulation, DNA repair, and apoptosis.[4][5][6] Dysregulation of CK1δ and CK1ε has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[7] This document provides a detailed protocol for an in vitro kinase inhibition assay to determine the potency of this compound using a radiometric method.
Data Presentation
The inhibitory activity of this compound against various protein kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (µM) |
| CK1δ | 0.7 - 1.3 |
| CK1ε | 0.6 - 1.4 |
| CK1α1 | 11 - 21 |
| PKA | >100 |
| p34cdc2 | >100 |
| p55fyn | >100 |
Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Protein Kinases. Data compiled from multiple sources.[1][2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes the determination of kinase activity by measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP into a substrate protein or peptide.[4][8]
Materials:
-
Recombinant human CK1δ or CK1ε
-
Substrate (e.g., Casein)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA)
-
[γ-32P]ATP (10 mCi/mL)
-
Unlabeled ATP (10 mM stock)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Kinase Reaction Master Mix: For each reaction, prepare a master mix containing the kinase assay buffer and the specific kinase (e.g., CK1δ or CK1ε) at the desired concentration.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). Add a fixed volume of each dilution to the reaction tubes. Include a "no inhibitor" control (DMSO only).
-
Add Substrate: Add the substrate (e.g., casein at 2 mg/mL final concentration) to each reaction tube.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP. A final ATP concentration of 10 µM is typically used for IC50 determination.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify: Place the washed P81 papers into scintillation vials with a suitable scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for this compound in vitro kinase inhibition assay.
Wnt/β-catenin Signaling Pathway
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: IC261 Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC261 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] It is a valuable tool for studying the roles of these kinases in various cellular processes, including cell cycle regulation, circadian rhythms, and Wnt signaling. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed information on the solubility and stability of this compound in common laboratory solvents, along with protocols for its handling and storage.
Data Presentation: Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is poorly soluble in aqueous solutions and ethanol. The following table summarizes the solubility data for this compound.
| Solvent | Concentration | Remarks | Source |
| DMSO | ≥ 100 mg/mL (321.20 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [1] |
| DMSO | ≥ 31.1 mg/mL | [2] | |
| DMSO | 100 mg/mL | [3] | |
| DMSO | Soluble to 100 mM | [4] | |
| DMSO | 62 mg/mL (199.14 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. | [5] |
| Water | Insoluble | [5] | |
| Ethanol | Insoluble | [2][5] |
Stability and Storage
Proper storage of this compound, both in solid form and in solution, is crucial to maintain its integrity and activity.
-
DMSO Stock Solutions: Following reconstitution in DMSO, it is recommended to aliquot the solution into single-use volumes, purge with an inert gas, and store at -20°C. Under these conditions, stock solutions are reported to be stable for up to 6 months.[6] For optimal results, it is advisable to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 311.33 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of solid this compound and the DMSO to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.11 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. For 3.11 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C. For long-term storage, purging the vials with an inert gas like argon or nitrogen before sealing is recommended.
Protocol 2: Assessment of this compound Solubility (Qualitative)
This protocol provides a general method for qualitatively assessing the solubility of this compound in a new solvent.
Materials:
-
This compound
-
Test solvent (e.g., ethanol, PBS)
-
Small, clear glass vials or microcentrifuge tubes
-
Vortex mixer
-
Microscope (optional)
Procedure:
-
Add this compound: Place a small, known amount of this compound (e.g., 1 mg) into a clear vial.
-
Incremental Solvent Addition: Add a small volume of the test solvent (e.g., 100 µL) to the vial.
-
Mix and Observe: Vortex the mixture vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration. If particles are present, the compound is not fully dissolved.
-
Microscopic Examination (Optional): If it is difficult to determine solubility by eye, a small drop of the suspension can be examined under a microscope for the presence of solid crystals.
-
Increase Solvent Volume: If the compound did not dissolve, incrementally add more solvent and repeat steps 3-5 until the compound dissolves completely or it becomes apparent that it is insoluble.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CK1δ/ε, impacting p53-mediated cell cycle arrest.
Experimental Workflow: Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound.
References
Application Notes and Protocols for IC261 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC261 is a synthetic small molecule that has garnered significant interest in cancer research due to its multifaceted anti-proliferative effects. Initially identified as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε, subsequent studies have revealed a dual mechanism of action that also involves the disruption of microtubule dynamics. This unique profile makes this compound a potent agent for inducing cell cycle arrest and apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell line studies, including detailed protocols for assessing its efficacy and understanding its molecular mechanisms.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
Casein Kinase 1 (CK1) Inhibition: this compound competitively inhibits the ATP-binding site of CK1δ and CK1ε.[1] These kinases are integral components of the Wnt/β-catenin signaling pathway, where they participate in the phosphorylation and subsequent degradation of β-catenin.[2] By inhibiting CK1δ/ε, this compound can disrupt this pathway, which is often dysregulated in cancer, leading to decreased cell proliferation.
-
Microtubule Depolymerization: Independent of its CK1 inhibitory activity, this compound has been shown to be a potent inhibitor of microtubule polymerization.[3][4] It binds to tubulin, preventing the formation of microtubules, which are essential for the mitotic spindle. This disruption leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[5][6] This activity is considered a significant contributor to its cytotoxic effects in cancer cells.[3]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | ~0.1 | [4] |
| HEK293 | Embryonic Kidney | ~1 | [4] |
| RKO | Colon Carcinoma | Not specified, but effective | |
| LOVO | Colon Adenocarcinoma | Not specified, but effective | |
| HCT116 | Colorectal Carcinoma | Not specified, but effective | |
| SW480 | Colorectal Adenocarcinoma | Not specified, but effective | |
| ASPC-1 | Pancreatic Adenocarcinoma | < 1.25 | [1] |
| BxPc3 | Pancreatic Adenocarcinoma | < 1.25 | [1] |
| Capan-1 | Pancreatic Adenocarcinoma | < 1.25 | [1] |
| Colo357 | Pancreatic Cancer | < 1.25 | [1] |
| MiaPaCa-2 | Pancreatic Carcinoma | < 1.25 | [1] |
| Panc1 | Pancreatic Carcinoma | < 1.25 | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to this compound treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution following this compound treatment using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
3. Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blotting after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Cell cycle progression and the G2/M arrest induced by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using IC261 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the selective Casein Kinase 1 (CK1) δ/ε inhibitor, IC261, in preclinical in vivo mouse models of cancer. The following sections outline the mechanism of action, experimental procedures, and expected outcomes based on available data.
Mechanism of Action
This compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two serine/threonine kinases that are key regulators of various cellular processes. Dysregulation of CK1δ/ε has been implicated in the pathogenesis of several cancers. The primary mechanism of action of this compound involves the inhibition of the Wnt/β-catenin signaling pathway. By inhibiting CK1δ/ε, this compound prevents the phosphorylation of key components of the β-catenin destruction complex, leading to the stabilization and degradation of β-catenin. This, in turn, suppresses the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and differentiation.
Signaling Pathway of this compound Action
Caption: this compound inhibits CK1δ/ε, preventing Dvl activation and subsequent β-catenin stabilization.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound in different mouse xenograft models.
| Pancreatic Cancer Model | |
| Cell Line | PancTu-1 |
| Mouse Strain | SCID |
| This compound Dose | 20.5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily for 8 days |
| Tumor Growth Inhibition | Data not available |
| Reference | [1] |
| Glioblastoma Model | |
| Cell Line | GL261 |
| Mouse Strain | Syngeneic (e.g., C57BL/6) |
| This compound Dose | Not specified in available literature |
| Administration Route | Not specified in available literature |
| Dosing Schedule | Not specified in available literature |
| Tumor Growth Inhibition | Not specified in available literature |
| Reference | [2] |
Note: Quantitative data on tumor growth inhibition by this compound in various mouse models is limited in the publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal dosing for their specific model.
Experimental Protocols
This section provides a detailed protocol for a subcutaneous xenograft mouse model to evaluate the efficacy of this compound.
Experimental Workflow
Caption: Workflow for a subcutaneous xenograft study with this compound.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cancer cell line of interest (e.g., Panc-1, GL261)
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal housing and care facilities
Protocol
1. Preparation of this compound Formulation
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Store at -20°C.
-
Working Solution: On the day of injection, thaw the stock solution and dilute it with sterile PBS to the final desired concentration (e.g., for a 20.5 mg/kg dose in a 20g mouse, the final concentration would be 2.05 mg/mL if injecting 200 µL). The final DMSO concentration should be kept below 10% to minimize toxicity. It is crucial to perform a small-scale pilot study to assess the tolerability of the vehicle and the drug.
2. Cell Culture and Preparation
-
Culture the chosen cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95%.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration for injection (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.
3. Tumor Cell Implantation
-
Anesthetize the mice using a standard, approved protocol.
-
Inject the cell suspension subcutaneously into the flank of each mouse using a 27-30 gauge needle.
-
Monitor the mice for recovery from anesthesia.
4. Tumor Growth Monitoring and Treatment Initiation
-
Allow the tumors to establish and grow.
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[3]
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
5. This compound Administration
-
Administer this compound or the vehicle control (e.g., a similar concentration of DMSO in PBS) to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Follow the predetermined dosing schedule (e.g., daily, every other day).
6. Monitoring and Endpoint
-
Continue to monitor tumor growth and the general health of the mice (e.g., body weight, behavior) throughout the study.
-
The study endpoint is typically reached when the tumors in the control group reach a maximum allowable size as per institutional guidelines, or when signs of significant morbidity are observed.
-
At the endpoint, euthanize the mice according to an approved protocol.
-
Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, immunohistochemistry, western blotting).
Disclaimer: This protocol is a general guideline. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The specific details of the protocol, including cell numbers, this compound dosage, and administration schedule, may need to be optimized for different cell lines and mouse strains.
References
Application Notes and Protocols: The Use of IC261 in Combination Chemotherapy
Disclaimer: Extensive searches of scientific literature and drug databases did not yield any publicly available information on a compound designated "IC261" in the context of chemotherapy or cancer research. The following application notes and protocols are presented as a generalized framework. Researchers and drug development professionals should substitute "this compound" with the specific casein kinase 1 (CK1) inhibitor being investigated and adjust all parameters based on experimentally determined data for that particular compound.
Introduction
Casein kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in the regulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of CK1 activity has been implicated in the pathogenesis of several human cancers, making it an attractive target for therapeutic intervention. Selective inhibitors of CK1, such as the hypothetical compound this compound, are being explored for their potential as anticancer agents, both as monotherapy and in combination with established chemotherapy drugs.
This document provides a template for researchers to develop detailed application notes and protocols for investigating a novel CK1 inhibitor, referred to herein as this compound, in combination with other chemotherapy agents.
Mechanism of Action and Rationale for Combination Therapy
A thorough understanding of the mechanism of action of the specific CK1 inhibitor is paramount. It is hypothesized that inhibitors like this compound would primarily function by disrupting signaling pathways critical for cancer cell survival and proliferation.
Rationale for Combination:
-
Synergistic Effects: Combining a CK1 inhibitor with a traditional chemotherapy agent may lead to a synergistic or additive cytotoxic effect on cancer cells.
-
Overcoming Resistance: CK1 inhibition may sensitize cancer cells to chemotherapy agents to which they have developed resistance.
-
Targeting Multiple Pathways: A multi-targeted approach can be more effective in a heterogeneous tumor environment.
Below is a generalized signaling pathway diagram illustrating the potential points of intervention for a CK1 inhibitor in the context of a common chemotherapy target.
Caption: Hypothetical signaling pathway for this compound in combination with chemotherapy.
Quantitative Data Summary
Prior to initiating combination studies, it is essential to establish the in vitro cytotoxic profile of the CK1 inhibitor and the selected chemotherapy agent individually across a panel of relevant cancer cell lines. The following tables provide a template for summarizing such data.
Table 1: Monotherapy IC50 Values (72 hours)
| Cell Line | This compound (µM) | Doxorubicin (µM) | Paclitaxel (µM) |
| MCF-7 | Data | Data | Data |
| A549 | Data | Data | Data |
| HCT116 | Data | Data | Data |
Table 2: Combination Index (CI) Values
The Chou-Talalay method can be used to determine if the combination of this compound and another agent is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
| Cell Line | This compound + Doxorubicin (CI) | This compound + Paclitaxel (CI) |
| MCF-7 | Data | Data |
| A549 | Data | Data |
| HCT116 | Data | Data |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines the determination of cell viability and IC50 values using a resazurin-based assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Plate reader for fluorescence measurement (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination chemotherapy agent in complete growth medium.
-
Treatment:
-
Monotherapy: Add the serially diluted drugs to the respective wells.
-
Combination Therapy: Add the drugs in a constant ratio or a fixed-dose combination.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability relative to a vehicle-treated control and determine IC50 values and Combination Indices using appropriate software (e.g., GraphPad Prism, CompuSyn).
Below is a workflow diagram for the in vitro cytotoxicity assay.
Caption: Workflow for determining in vitro cytotoxicity.
Western Blot Analysis for Target Engagement
This protocol is for verifying that this compound is engaging its target (CK1) and modulating downstream signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p53, anti-p53, anti-MDM2, anti-CK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The provided frameworks for data presentation and experimental protocols offer a starting point for the systematic evaluation of a novel CK1 inhibitor, such as the hypothetical this compound, in combination with other chemotherapy agents. Rigorous in vitro and subsequent in vivo studies are necessary to validate the therapeutic potential of such combinations. Future work should focus on elucidating the precise molecular mechanisms underlying any observed synergistic interactions and on establishing the safety and efficacy of these combinations in preclinical animal models.
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following IC261 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC261 is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε). These serine/threonine kinases are integral components of multiple signaling pathways that regulate critical cellular processes, including cell cycle progression, apoptosis, and cellular differentiation. Dysregulation of CK1δ and CK1ε has been implicated in various diseases, including cancer. This compound exerts its effects by modulating key signaling networks, most notably the p53 tumor suppressor pathway and the Wnt/β-catenin signaling cascade.
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound treatment on the expression and post-translational modification of key proteins within these pathways. The protocols and data presented herein will enable researchers to effectively monitor the pharmacological effects of this compound and elucidate its mechanism of action in relevant biological systems.
Key Signaling Pathways Modulated by this compound
p53 Signaling Pathway
The p53 pathway is a critical tumor suppressor network that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. CK1δ and CK1ε can directly phosphorylate p53, influencing its stability and activity. Inhibition of CK1δ/ε by this compound can therefore lead to alterations in p53 protein levels and the expression of its downstream targets.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex that includes CK1. Upon Wnt stimulation, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription. CK1δ/ε are positive regulators of this pathway.[1] Inhibition of CK1δ/ε by this compound can lead to a decrease in β-catenin levels and the subsequent downregulation of its target genes.
Quantitative Data Presentation
The following tables summarize the expected changes in protein expression levels following treatment with this compound, based on available literature. These values are representative and may vary depending on the cell type, this compound concentration, and treatment duration.
Table 1: Effect of this compound on p53 Pathway Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Loading Control) | Reference Cell Line |
| p53 | This compound (10 µM, 24h) | ~0.5 - 0.7 | Colon Cancer Cells |
| Phospho-p53 (Ser15) | This compound (10 µM, 24h) | ~0.4 - 0.6 | Colon Cancer Cells |
| p21 | This compound (10 µM, 24h) | ~0.6 - 0.8 | Colon Cancer Cells |
| Cleaved Caspase-3 | This compound (10 µM, 48h) | ~2.0 - 3.5 | Various Cancer Cells |
Table 2: Effect of this compound on Wnt/β-catenin Pathway Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Normalized to Loading Control) | Reference Cell Line |
| β-catenin (total) | This compound (10 µM, 24h) | ~0.3 - 0.5 | Colon Cancer Cells |
| Active β-catenin | This compound (10 µM, 24h) | ~0.2 - 0.4 | Colon Cancer Cells |
| c-Myc | This compound (10 µM, 24h) | ~0.4 - 0.6 | Colon Cancer Cells |
| Cyclin D1 | This compound (10 µM, 24h) | ~0.5 - 0.7 | Colon Cancer Cells |
Experimental Protocols
General Workflow for Western Blot Analysis
Detailed Protocol: Western Blotting
1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target protein). b. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. c. Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane. b. Activate the PVDF membrane in methanol for 1-2 minutes, then rinse with deionized water and equilibrate in transfer buffer. c. Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer according to the manufacturer's protocol (wet or semi-dry transfer).
7. Immunodetection: a. Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations. c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Increase the amount of protein loaded. | |
| Inactive antibody | Use a fresh antibody dilution. Ensure proper antibody storage. | |
| Insufficient exposure | Optimize exposure time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
Western blot analysis is an indispensable technique for studying the effects of this compound on cellular signaling pathways. By following the detailed protocols and utilizing the provided reference data, researchers can effectively assess the modulation of the p53 and Wnt/β-catenin pathways by this CK1δ/ε inhibitor. This will facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by IC261
Audience: Researchers, scientists, and drug development professionals.
Introduction
IC261 is a small molecule inhibitor initially identified for its specificity towards casein kinase 1-delta and -epsilon (CK1δ/ɛ)[1]. However, further research has revealed that this compound also functions as a potent inhibitor of microtubule polymerization, similar to agents like colchicine[2]. This activity is largely responsible for its selective cytotoxic effects on cancer cells[2]. A key consequence of this compound treatment in cancer cell lines is the induction of cell cycle arrest, predominantly at the G2/M phase, which can subsequently lead to apoptosis[3][4][5].
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M)[6]. This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA[6]. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase. This application note provides a detailed protocol for using flow cytometry with PI staining to analyze the cell cycle arrest induced by this compound in a cancer cell line.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of this compound-induced cell cycle arrest and the experimental workflow for its analysis using flow cytometry.
Caption: this compound's proposed mechanism leading to G2/M cell cycle arrest.
Caption: Workflow for flow cytometry analysis of cell cycle.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, HT1080)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (see recipe below)
-
RNase A (DNase-free)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Propidium Iodide Staining Solution Recipe
| Component | Final Concentration | Amount for 10 mL |
| Propidium Iodide | 50 µg/mL | 500 µL of 1 mg/mL stock |
| RNase A | 100 µg/mL | 100 µL of 10 mg/mL stock |
| Triton X-100 | 0.1% (v/v) | 100 µL of 10% stock |
| PBS, pH 7.4 | - | to 10 mL |
Store the PI stock solution protected from light at 4°C. Prepare the complete staining solution fresh before use.
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with 2 mL of PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping[7].
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of the freshly prepared PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark[8].
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Set gates to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound (0.1 µM) | 52.8 ± 2.9 | 25.1 ± 2.2 | 22.1 ± 2.0 |
| This compound (0.5 µM) | 40.1 ± 3.5 | 15.7 ± 1.9 | 44.2 ± 4.1 |
| This compound (1.0 µM) | 25.6 ± 2.8 | 8.9 ± 1.5 | 65.5 ± 5.3 |
Values are represented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry. The data clearly demonstrates a dose-dependent increase in the G2/M population with a corresponding decrease in the G0/G1 and S phase populations, consistent with the known mechanism of action of this compound as a microtubule-destabilizing agent[2]. This method is a robust and reliable tool for researchers investigating the effects of small molecule inhibitors on cell cycle progression.
References
- 1. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Scholars@Duke publication: Abstract B264: this compound induces cell cycle arrest and apoptosis of human cancer cells via a CK1δ/ε independent mechanism [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. 2.2. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
Application Notes and Protocols for Immunofluorescence Staining of Microtubule Disruption by IC261
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for visualizing and quantifying the disruption of microtubule networks in cultured cells treated with IC261, a potent inhibitor of microtubule polymerization. The provided methodologies are essential for researchers studying cytoskeletal dynamics, cell cycle regulation, and for professionals in drug development evaluating tubulin-targeting compounds.
Introduction
This compound, initially identified as a selective inhibitor of casein kinase 1δ/ε (CK1δ/ε), has been demonstrated to induce potent microtubule depolymerization.[1][2] This effect is not mediated by its inhibition of CK1 but rather by its direct binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization.[1][3] This activity leads to disruption of the mitotic spindle, cell cycle arrest in prometaphase, and subsequent apoptosis in a dose-dependent manner.[1][3] Immunofluorescence staining is a critical technique to visualize these effects on the microtubule cytoskeleton.
The following protocols provide a robust method for the preparation, staining, and imaging of cells treated with this compound to analyze its impact on microtubule integrity.
Key Experimental Considerations
-
Cell Lines: A variety of adherent mammalian cell lines can be used, such as HeLa, A549, MCF7, or CV-1 cells. The optimal this compound concentration and incubation time may vary between cell types.
-
This compound Concentration: this compound has been shown to affect microtubule dynamics at concentrations ranging from sub-micromolar to low micromolar.[1][3] A dose-response experiment is recommended to determine the optimal concentration for the desired effect in the chosen cell line.
-
Controls: Appropriate controls are crucial for interpreting the results. These should include a vehicle-treated control (e.g., DMSO), a positive control for microtubule disruption (e.g., nocodazole), and a positive control for microtubule stabilization (e.g., paclitaxel/taxol) to ensure the staining protocol is working correctly.[1][2]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for inducing microtubule disruption and subsequent cellular effects as reported in the literature.
| Parameter | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Microtubule Depolymerization | CV-1 | 1 µM - 3.2 µM | Rapid depolymerization of interphase and mitotic spindle microtubules. | [1] |
| Inhibition of in vitro Microtubule Polymerization | N/A | 3 µM - 10 µM | Direct inhibition of tubulin polymerization. | [1] |
| Prometaphase Arrest & Apoptosis | Multiple cancer cell lines | Sub-micromolar | Induction of prometaphase arrest and subsequent apoptosis. | [3] |
| Cytokinesis Inhibition & Mitotic Arrest | Mouse Fibroblasts | Low micromolar | Inhibition of cytokinesis and transient mitotic arrest. | [4] |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent mammalian cells, appropriate culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA.
-
Drug Treatment: this compound (stock solution in DMSO), Nocodazole (positive control for disruption), Paclitaxel (Taxol, positive control for stabilization), DMSO (vehicle control).
-
Fixation and Permeabilization:
-
Ice-cold Methanol (-20°C)
-
OR 4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
-
Blocking and Staining:
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 568)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Cytoskeleton Buffer (CB) (optional, for pre-extraction)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Glass coverslips (sterile)
-
6-well or 12-well plates
-
Fluorescence microscope with appropriate filters
-
Protocol 1: Immunofluorescence Staining using Methanol Fixation
Methanol fixation is often preferred for microtubule staining as it can enhance the visibility of the filamentous network.[5][6]
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Drug Treatment:
-
Prepare working solutions of this compound and control compounds (Nocodazole, Paclitaxel, DMSO) in pre-warmed culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubate for the desired time (e.g., 30 minutes to a few hours) at 37°C. The this compound-induced depolymerization is rapid.[1][2]
-
-
Fixation:
-
Quickly wash the cells once with PBS.
-
Aspirate the PBS and add ice-cold methanol (-20°C).
-
Incubate for 5-10 minutes at -20°C.
-
-
Rehydration and Blocking:
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody and Nuclear Staining:
-
Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer.
-
Aspirate the wash buffer and add the secondary antibody/DAPI solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse with distilled water.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (e.g., green or red channel) and the nuclei (blue channel).
Protocol 2: Immunofluorescence Staining using PFA Fixation and Permeabilization
Paraformaldehyde (PFA) fixation better preserves the overall cellular morphology.[5]
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation:
-
Quickly wash the cells once with warm PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.
-
-
Blocking, Staining, and Imaging: Follow steps 4-9 from Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Workflow for immunofluorescence analysis of this compound-induced microtubule disruption.
Caption: this compound binds tubulin, inhibiting polymerization and causing microtubule disruption.
References
- 1. Microtubules Depolymerization Caused by the CK1 Inhibitor this compound May Be Not Mediated by CK1 Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellproduce.co.jp [cellproduce.co.jp]
- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of IC261 in Circadian Rhythm Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IC261 is a synthetic small molecule that has been utilized in circadian rhythm research as an inhibitor of Casein Kinase 1 (CK1) isoforms delta (CK1δ) and epsilon (CK1ε). These kinases are integral components of the core circadian clock machinery, playing a crucial role in the phosphorylation and subsequent degradation of the Period (PER) proteins. By inhibiting CK1δ and CK1ε, this compound interferes with this process, leading to the stabilization of PER proteins and a consequent lengthening of the circadian period. However, it is critical for researchers to be aware that this compound also exhibits a potent, off-target effect as an inhibitor of microtubule polymerization, an activity that occurs at concentrations similar to or even lower than those required for effective CK1 inhibition in cells. This dual activity necessitates careful experimental design and interpretation of results.
This document provides detailed application notes and protocols for the use of this compound in circadian rhythm research, with a focus on in vitro studies using luciferase reporter assays.
Data Presentation
This compound Inhibitory Activity and Effect on Circadian Period
| Parameter | Value | Target/System | Reference |
| IC50 (CK1δ) | ~1.0 µM | In vitro kinase assay | [1] |
| IC50 (CK1ε) | ~1.0 µM | In vitro kinase assay | [1] |
| IC50 (CK1α) | ~16.0 µM | In vitro kinase assay | [1] |
| Period Lengthening | Dose-dependent increase of up to ~2 hours | CCA1-LUC O. tauri cells | [2] |
| Microtubule Polymerization Inhibition | Effective at sub-micromolar to low micromolar concentrations | In vitro and in cells | [3][4] |
Signaling Pathway
The core mammalian circadian clock is a transcriptional-translational feedback loop. The CLOCK and BMAL1 proteins form a heterodimer that activates the transcription of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription. The speed of this cycle, which is approximately 24 hours, is critically regulated by the post-translational modification of these core clock proteins. Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) play a key role by phosphorylating PER proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This compound lengthens the circadian period by inhibiting this phosphorylation step, leading to the accumulation of PER proteins and a delay in the feedback loop.
Caption: this compound inhibits CK1δ/ε, preventing PER/CRY phosphorylation and degradation, thus lengthening the circadian period.
Experimental Protocols
Protocol 1: In Vitro Luciferase Reporter Assay for Circadian Period Analysis
This protocol describes the use of a luciferase reporter gene under the control of a clock-regulated promoter (e.g., Per2 or Bmal1) to monitor circadian rhythms in cultured cells and to assess the effect of this compound.
Materials:
-
U2OS or Rat-1 cells stably expressing a circadian luciferase reporter (e.g., PER2::LUC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dexamethasone
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recording medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, 25 mM HEPES, and 0.1 mM D-Luciferin
-
White, opaque 35-mm or 96-well cell culture plates
-
Luminometer capable of continuous real-time bioluminescence recording (e.g., LumiCycle)
Procedure:
-
Cell Culture and Seeding:
-
Culture reporter cells in standard DMEM in a 37°C, 5% CO2 incubator.
-
Seed cells into white, opaque 35-mm dishes or 96-well plates at a density that will result in a confluent monolayer on the day of synchronization.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Synchronization of Circadian Rhythms:
-
When cells reach confluency, replace the culture medium with DMEM containing 100 nM dexamethasone.
-
Incubate the cells for 2 hours at 37°C and 5% CO2 to synchronize their circadian clocks.
-
After 2 hours, remove the dexamethasone-containing medium and wash the cells once with PBS.
-
-
This compound Treatment:
-
Prepare the desired final concentrations of this compound by diluting the stock solution in the recording medium. It is recommended to perform a dose-response experiment with concentrations ranging from sub-micromolar to low micromolar (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Replace the PBS with the recording medium containing the appropriate concentration of this compound or vehicle.
-
-
Real-time Bioluminescence Recording:
-
Immediately place the culture plates into a luminometer pre-warmed to 37°C.
-
Record bioluminescence continuously for at least 3-5 days, with measurements taken every 10-60 minutes.
-
-
Data Analysis:
-
Analyze the bioluminescence data using circadian analysis software (e.g., LumiCycle Analysis software).
-
The raw data is typically detrended to remove baseline drifts.
-
The period length of the circadian rhythm is then calculated by fitting the detrended data to a sine wave or by using other mathematical methods like Fourier analysis.
-
Compare the period lengths of the this compound-treated cells to the vehicle-treated control cells.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the effect of this compound on circadian period using a luciferase reporter assay.
Application Notes and Considerations
-
Dual Inhibition: Researchers must consider the dual inhibitory effects of this compound on both CK1δ/ε and microtubule polymerization. The effects observed, particularly at higher concentrations, may not be solely attributable to the disruption of the circadian clock.[3][4] It is advisable to use the lowest effective concentration of this compound that produces a period-lengthening effect to minimize the impact on microtubules.
-
Control Experiments: To distinguish between the effects on the circadian clock and microtubule disruption, control experiments can be performed. For example, using another microtubule-disrupting agent (e.g., nocodazole) at a concentration that does not affect the circadian period can help to identify phenotypes specifically related to microtubule instability. Conversely, using a more specific CK1δ/ε inhibitor that does not affect microtubules can confirm that the period-lengthening effect is indeed due to CK1 inhibition.
-
Dose-Response: A dose-response curve should be generated to determine the optimal concentration of this compound for period lengthening in the specific cell line being used. This will also help to identify the concentration range where off-target effects may become more prominent.
-
Cell Line Variability: The response to this compound can vary between different cell lines. It is important to empirically determine the optimal synchronization and treatment conditions for each cell type.
-
Data Interpretation: When analyzing the data, it is important to assess not only the period length but also the amplitude and robustness of the circadian rhythm. High concentrations of this compound may lead to a loss of rhythmicity or a decrease in amplitude, which could be indicative of cytotoxicity or other off-target effects.
References
Troubleshooting & Optimization
Troubleshooting unexpected off-target effects of IC261
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of IC261.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound, focusing on distinguishing on-target from off-target effects.
Q1: I'm observing significant cytotoxicity and cell cycle arrest with this compound at concentrations well below the reported IC50 for Casein Kinase 1 (CK1) inhibition. Is this expected?
A1: Yes, this is a well-documented phenomenon. While this compound was initially developed as a CK1δ/ε inhibitor, its potent cytotoxic effects at sub-micromolar to low micromolar concentrations are primarily attributed to off-target activity.[1] The primary off-target mechanism is the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1]
Q2: My experimental results show a G2/M phase cell cycle arrest. How can I confirm if this is due to the off-target effect on microtubules?
A2: A G2/M arrest is the classic cellular response to microtubule-destabilizing agents. To confirm this, you can perform the following experiments:
-
Immunofluorescence Microscopy: Visualize the microtubule network in your cells. Treatment with this compound at concentrations causing cytotoxicity will lead to a distinct depolymerization of the microtubule network, appearing as diffuse tubulin staining instead of well-defined filaments.
-
Flow Cytometry Analysis of Cell Cycle: A typical flow cytometry histogram for cells treated with this compound will show a significant increase in the population of cells in the G2/M phase. This is characterized by a peak at the 4N DNA content.
-
Western Blot Analysis: Analyze the expression levels of key mitotic checkpoint proteins, such as Cyclin B1, whose levels are elevated during mitotic arrest.
Q3: How can I differentiate between the on-target (CK1 inhibition) and off-target (microtubule disruption) effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for interpreting your data correctly. Here’s a strategy to dissect these effects:
-
Dose-Response Analysis: Perform a wide-range dose-response curve for your observed phenotype. The off-target microtubule effects typically occur at lower concentrations (sub-micromolar to low micromolar) than the on-target CK1 inhibition (micromolar range).
-
Use a More Selective CK1 Inhibitor: Compare the effects of this compound with a more potent and selective CK1δ/ε inhibitor, such as PF-670462. If the observed phenotype is not replicated with the more selective inhibitor, it is likely an off-target effect of this compound.
-
Microtubule Stabilization Rescue Experiment: Pre-treat your cells with a microtubule-stabilizing agent, like paclitaxel (Taxol), before adding this compound. If paclitaxel rescues the cytotoxic or cell cycle arrest phenotype, it strongly suggests that the effect is mediated through microtubule destabilization.
Q4: What are the expected morphological changes in cells treated with cytotoxic concentrations of this compound?
A4: Due to its effect on microtubule dynamics, cells treated with this compound will exhibit morphological changes characteristic of mitotic arrest. These include:
-
Cell Rounding: Cells will detach from the substrate and become rounded.
-
Condensed Chromosomes: Staining with a DNA dye (like DAPI or Hoechst) will reveal highly condensed chromosomes.
-
Aberrant Mitotic Spindles: Immunofluorescence for α-tubulin will show disorganized or absent mitotic spindles in arrested cells.
Q5: I suspect my unexpected results are due to this compound's effect on microtubules. What are the key experiments to confirm this?
A5: To definitively confirm that the observed effects are due to microtubule disruption, you should perform the following key experiments:
-
In Vitro Tubulin Polymerization Assay: This is a direct biochemical assay to measure the effect of this compound on the polymerization of purified tubulin. This compound will inhibit the polymerization of tubulin in a concentration-dependent manner.
-
Cellular Microtubule Integrity Assay (Immunofluorescence): As mentioned in Q2, this allows for direct visualization of microtubule depolymerization within the cell.
-
Competitive Binding Assay: Although more complex, a competitive binding assay with a known colchicine-site ligand (like radiolabeled colchicine) can demonstrate that this compound binds to the colchicine-binding site on tubulin.
Data Presentation
Table 1: Comparative IC50 Values of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for its on-target and primary off-target activities. Note that the potent cytotoxicity aligns with its microtubule-disrupting effects rather than its intended kinase inhibition.
| Target | IC50 Value | Effect |
| On-Target | ||
| Casein Kinase 1δ (CK1δ) | ~1 µM - 20 µM | Inhibition of kinase activity |
| Casein Kinase 1ε (CK1ε) | ~1 µM - 50 µM | Inhibition of kinase activity |
| Off-Target | ||
| Tubulin Polymerization | Sub-micromolar to low µM | Inhibition of microtubule formation |
| Cell Viability (various cancer cell lines) | Sub-micromolar to low µM | Induction of apoptosis and cell death |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot this compound's off-target effects.
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
-
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. A histogram of DNA content will show peaks corresponding to G0/G1 (2N DNA) and G2/M (4N DNA) phases. An increase in the G2/M peak indicates cell cycle arrest at this stage.
-
2. Immunofluorescence for Microtubule Visualization
-
Objective: To visualize the integrity of the microtubule network in cells treated with this compound.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI or Hoechst stain
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound and a vehicle control for a short duration (e.g., 1-4 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against α-tubulin (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Untreated cells will show a well-defined filamentous microtubule network, while this compound-treated cells will exhibit a diffuse, depolymerized tubulin signal.
-
3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze by flow cytometry within one hour. The results will allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Mandatory Visualizations
Caption: On-target vs. Off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: Logical relationships of this compound's effects.
References
IC261 Technical Support Center: Managing Toxicity and Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing potential toxicity and cytotoxicity associated with the use of IC261 in normal cells. The following guides and FAQs are designed to help users navigate common experimental challenges and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity in my cell line at concentrations well below the reported IC50 for Casein Kinase 1 (CK1) inhibition?
A: This is a critical and well-documented observation. This compound exhibits a dual mechanism of action. While it was initially developed as a CK1δ/ε inhibitor, its potent cytotoxic effects, particularly at sub-micromolar concentrations (e.g., 100 nM), are primarily due to an "off-target" effect: the inhibition of microtubule polymerization.[1][2] this compound binds to tubulin with an affinity similar to colchicine, leading to mitotic spindle disruption, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][3][4] This anti-mitotic activity is often independent of and more potent than its CK1δ/ε inhibition.[1][5]
Q2: Is this compound expected to be toxic to my normal, non-transformed cell lines?
A: this compound has been shown to be selectively cytotoxic to cancer or transformed cells over their non-transformed counterparts.[2] For instance, studies have shown that concentrations of this compound that induce apoptosis in cancer cells do not have the same effect on non-transformed cells.[5] This selectivity is attributed to the higher sensitivity of transformed cells to microtubule-disrupting agents that trigger the spindle assembly checkpoint.[2] However, toxicity in normal cells can occur at higher concentrations where both microtubule disruption and CK1 inhibition are significant. A thorough dose-response experiment is crucial for your specific normal cell line.
Q3: My research focuses on CK1δ/ε inhibition, but the cytotoxic effects of this compound are confounding my results. What are my options?
A: To isolate the effects of CK1δ/ε inhibition from cytotoxicity, consider the following:
-
Use a More Selective Inhibitor: The nanomolar-range CK1δ/ε inhibitor, PF-670462, effectively blocks the Wnt/β-catenin pathway (a downstream target of CK1) without inducing the potent cell death seen with this compound.[1][5] This makes it a superior tool for studying CK1-specific functions.
-
Implement Control Compounds: Design your experiments to include control compounds that can help deconvolute the observed effects. Use a pure microtubule poison (e.g., colchicine, nocodazole) alongside a clean CK1 inhibitor (e.g., PF-670462) to differentiate between the two mechanisms of this compound.
-
Concentration Selection: If you must use this compound, be aware that concentrations sufficient to inhibit CK1 (IC50 ≈ 1 µM) will also strongly inhibit tubulin polymerization.[3][6] Effects seen at lower concentrations (e.g., < 500 nM) are almost certainly due to microtubule disruption.[1]
Q4: What is the specific mechanism through which this compound induces cell death?
A: The primary mechanism is apoptosis following a prolonged arrest in mitosis.[1][3] By inhibiting tubulin polymerization, this compound prevents the proper formation of the mitotic spindle, which activates the spindle assembly checkpoint.[7] This leads to an arrest in the G2/M phase of the cell cycle.[3] The ultimate fate of the cell is often dependent on its p53 status.
-
p53-Functional Cells: Tend to arrest in the postmitotic G1 phase.[7]
-
p53-Deficient Cells: Often undergo postmitotic replication, leading to an 8N DNA content, micronucleation, and eventually, apoptosis.[7]
Q5: How can I experimentally confirm the mechanism of action of this compound in my specific cell line?
A: A multi-assay approach is recommended.
-
Confirm Microtubule Disruption: Use immunofluorescence to visualize the microtubule network and mitotic spindles. This compound-treated cells should show disrupted or absent spindles.
-
Verify Cell Cycle Arrest: Perform cell cycle analysis using flow cytometry. A significant increase in the G2/M population is expected.[8]
-
Measure Apoptosis: Use assays like Annexin V staining or Western blotting for cleaved caspase-3 to confirm that cell death is occurring via apoptosis.[9]
-
Assess CK1 Inhibition: To check for on-target CK1 effects (typically at µM concentrations), perform a Western blot for the phosphorylation status of a known CK1 substrate, such as p53 or Dishevelled-2 (DVL2).[1][9]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (µM) | Reference(s) |
|---|---|---|
| Casein Kinase 1δ (CK1δ) | 0.7 - 1.3 | [3][6] |
| Casein Kinase 1ε (CK1ε) | 0.6 - 1.4 | [3][6] |
| Casein Kinase 1α (CK1α) | 16 | [3][10] |
| Protein Kinase A (PKA) | > 100 | [3] |
| p34cdc2 | > 100 | [3] |
| p55fyn | > 100 |[3] |
Table 2: Reported Effective Concentrations of this compound in Cellular Assays
| Cell Line(s) | Effect Observed | Concentration | Reference(s) |
|---|---|---|---|
| Multiple Cancer Lines | Inhibition of proliferation | 0.1 µM | [11] |
| HT1080 Fibrosarcoma | G2/M Arrest & Apoptosis | 0.1 µM | [5] |
| AC1-M88 | G2/M Arrest & Cell Death | 1 µM | [3] |
| Pancreatic Tumor Lines | Proliferation Suppression | 1.25 µM | [3] |
| Colon Cancer Lines | Reduced Viability, Apoptosis | 1 - 10 µM | [9] |
| Mouse Embryo Fibroblasts | Mitotic Arrest | 1 µM |[10] |
Visual Guides and Workflows
The following diagrams illustrate the key mechanisms and experimental logic for working with this compound.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow to dissect this compound's effects.
Caption: Influence of p53 on cell fate after this compound treatment.
Detailed Experimental Protocols
Protocol 1: Assessing Cytotoxicity via Real-Time Imaging
This protocol allows for the kinetic measurement of cytotoxicity by quantifying plasma membrane integrity.
-
Materials:
-
Cells of interest (normal and/or transformed)
-
This compound (properly stored and dissolved in DMSO)
-
Real-time cell imaging system (e.g., IncuCyte®)
-
Cytotoxicity reagent (e.g., IncuCyte® CytoTox Green Reagent, Propidium Iodide)
-
96-well flat-bottom tissue culture plates
-
-
Methodology:
-
Seed cells in a 96-well plate at a density that will ensure they remain sub-confluent for the duration of the experiment. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete media. Recommended concentration range to test: 0.01 µM to 20 µM. Include a vehicle-only (DMSO) control and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Add the cytotoxicity reagent to all wells at the manufacturer's recommended concentration.
-
Remove the overnight media from the cells and add the media containing the this compound dilutions and controls.
-
Place the plate into the real-time imaging system, pre-warmed to 37°C and 5% CO₂.
-
Configure the imaging schedule to acquire phase-contrast and green-fluorescence images every 2-4 hours for 48-72 hours.
-
Analyze the data by quantifying the green fluorescent area (representing dead cells) and normalizing it to cell confluence (from phase-contrast images). Plot the results over time to determine the concentration- and time-dependent cytotoxic effects.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution of a cell population following this compound treatment.
-
Materials:
-
Cells of interest
-
This compound
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
-
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control for 12, 24, or 48 hours.[8]
-
Harvest the cells, including both adherent and floating populations, by trypsinization. Centrifuge and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 1 hour (or at -20°C overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the direct visualization of this compound's effect on the cellular microtubule network.
-
Materials:
-
Cells of interest
-
This compound
-
Glass coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently-conjugated secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Methodology:
-
Seed cells on sterile glass coverslips in 12-well plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 1 µM) and a vehicle control for a relevant time period (e.g., 6-12 hours).
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope, capturing the microtubule network (secondary antibody) and nuclei (DAPI). Compare the organized microtubule filaments in control cells to the diffuse, depolymerized state in this compound-treated cells.
-
References
- 1. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facts and myths of selective casein kinase 1 ε inhibition [imrpress.com]
- 5. Scholars@Duke publication: Abstract B264: this compound induces cell cycle arrest and apoptosis of human cancer cells via a CK1δ/ε independent mechanism [scholars.duke.edu]
- 6. This compound [sigmaaldrich.com]
- 7. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Optimizing IC261 Dosage to Minimize Experimental Variability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments using the dual-action inhibitor, IC261. Understanding its concentration-dependent effects on both Casein Kinase 1 (CK1) and microtubule dynamics is critical for minimizing experimental variability and ensuring accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1), with a higher affinity for the δ and ε isoforms (CK1δ/ε)[1][2]. However, it is crucial to be aware that this compound also exhibits a significant off-target effect as a microtubule-destabilizing agent, similar to colchicine. This dual activity is concentration-dependent.
Q2: At what concentrations does this compound inhibit CK1 versus disrupt microtubules?
A2: Generally, this compound inhibits CK1δ/ε in the low micromolar (µM) range[2]. In contrast, its effects on microtubule polymerization can be observed at sub-micromolar to low micromolar concentrations[1]. This overlap in effective concentrations is a primary source of experimental variability and requires careful dose-response studies.
Q3: How can I be sure which pathway I am targeting in my experiment?
A3: Differentiating between CK1 inhibition and microtubule disruption is key. At lower, sub-micromolar concentrations, observed effects are more likely due to microtubule disruption. Higher micromolar concentrations are generally required for significant CK1 inhibition. To confirm the target, you can use a more specific CK1 inhibitor that does not affect microtubules as a control, or perform a tubulin polymerization assay to directly measure the effect of this compound on microtubule dynamics.
Q4: What are the known downstream effects of this compound?
A4: Inhibition of CK1 by this compound can impact various signaling pathways, including the Wnt/β-catenin and p53 pathways[1][3]. Its microtubule-destabilizing activity leads to cell cycle arrest at the G2/M phase and can induce apoptosis[1]. The cellular response to this compound can be dependent on the p53 status of the cells[4].
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO[3]. For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF7 | Breast Cancer | 0.5 | β-catenin positive |
| BT474 | Breast Cancer | Low µM | β-catenin positive |
| SKBR3 | Breast Cancer | Low µM | β-catenin positive |
| MDA-MB-453 | Breast Cancer | 86 | β-catenin negative |
| BT549 | Breast Cancer | >10-fold higher than β-catenin positive lines | β-catenin negative |
| HS578T | Breast Cancer | >10-fold higher than β-catenin positive lines | β-catenin negative |
| HMEC-hTERT | Non-tumorigenic Breast Epithelial | 46 | - |
| RKO | Colon Cancer | Significant reduction in viability with treatment | p53 wild-type |
| HCT116 | Colon Cancer | Significant reduction in viability with treatment | p53 wild-type |
| LOVO | Colon Cancer | Significant reduction in viability with treatment | - |
| SW480 | Colon Cancer | Significant reduction in viability with treatment | - |
Note: The observed IC50 values can be influenced by the specific experimental conditions, including cell density and assay duration. The differential sensitivity between β-catenin positive and negative cell lines at lower µM concentrations may reflect the on-target CK1 inhibition, while broader cytotoxic effects at higher concentrations could be due to microtubule disruption.[5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to capture both microtubule and CK1 inhibitory effects.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent this compound concentration due to improper storage or handling. Cell density variation at the time of treatment. | Aliquot this compound stock solution to avoid freeze-thaw cycles. Ensure consistent cell seeding and confluence across experiments. |
| Unexpectedly high cytotoxicity at low concentrations. | The observed effect is likely due to microtubule disruption, not CK1 inhibition. | Perform a dose-response curve starting from nanomolar concentrations. Use a specific CK1 inhibitor (that does not affect microtubules) as a control to confirm if the phenotype is CK1-dependent. |
| No effect at expected CK1 inhibitory concentrations. | The cell line may be resistant to CK1 inhibition. The experimental endpoint may not be sensitive to CK1 inhibition. | Confirm CK1δ/ε expression in your cell line. Use a positive control known to be sensitive to CK1 inhibition. Consider alternative assays that measure downstream targets of CK1. |
| Cells show mitotic arrest phenotype (rounded cells, condensed chromosomes). | This is a classic indicator of microtubule disruption. | Confirm microtubule disruption using immunofluorescence staining for α-tubulin. Perform a tubulin polymerization assay to directly assess the effect of this compound. |
| Difficulty distinguishing between apoptosis and cell cycle arrest. | Both can be induced by this compound. | Perform co-staining for an apoptosis marker (e.g., Annexin V) and a DNA content dye (e.g., PI) for flow cytometry analysis. This will allow you to differentiate between apoptotic cells and cells arrested in different phases of the cell cycle. |
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
References
Strategies for improving the bioavailability of IC261 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the casein kinase 1 (CK1) inhibitor, IC261, in in vivo experiments. The information addresses common challenges related to the compound's bioavailability and provides actionable strategies to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable and reversible inhibitor of Casein Kinase 1 (CK1), with high selectivity for the delta (δ) and epsilon (ε) isoforms.[1] It functions as an ATP-competitive inhibitor. CK1δ and CK1ε are involved in various cellular processes, including the Wnt/β-catenin signaling pathway and the p53 pathway.[2] By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3][2]
Q2: I am observing poor efficacy of this compound in my animal model. What are the likely causes?
A2: Poor in vivo efficacy of this compound is often linked to its low bioavailability. This is primarily due to its poor aqueous solubility.[4] The compound is soluble in DMSO, but has very limited solubility in aqueous solutions, which can lead to precipitation upon injection and reduced absorption.[1]
Q3: What are the known physicochemical properties of this compound?
A3: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 311.33 g/mol | |
| Appearance | Yellow solid | [1] |
| Solubility | DMSO: >100 mg/mL | [1] |
| Aqueous Solubility | Poor | [4] |
| Empirical Formula | C₁₈H₁₇NO₄ |
Q4: Are there any established formulation protocols to improve this compound's bioavailability for in vivo use?
A4: Yes, a commonly used vehicle for administering this compound in vivo involves a co-solvent system to maintain its solubility in an aqueous-based formulation. A detailed protocol is provided in the Troubleshooting Guide section below.
Troubleshooting Guide
Issue: Poor or inconsistent anti-tumor activity of this compound in xenograft models.
Possible Cause: Suboptimal formulation leading to poor drug exposure at the tumor site.
Recommended Solution: Utilize a co-solvent formulation to enhance the solubility and bioavailability of this compound. A widely cited and effective formulation is a mixture of DMSO, PEG300, Tween-80, and saline.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution of this compound suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution (e.g., 25 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to achieve a concentration of 25 mg/mL.
-
Ensure the powder is completely dissolved by gentle vortexing or sonication. This clear stock solution can be stored at -20°C for future use.
-
-
Prepare the Working Solution (e.g., for a final concentration of 2.5 mg/mL):
-
To prepare 1 mL of the final working solution, sequentially add the following components, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
The final concentration of the components in the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] It is recommended to prepare the working solution fresh on the day of use.[5]
-
Quantitative Data Summary
| Vehicle Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent, enhances solubility |
| Tween-80 | 5% | Surfactant, improves stability and prevents precipitation |
| Saline | 45% | Aqueous base, provides isotonicity |
Advanced Strategies for Bioavailability Enhancement
For researchers facing persistent challenges with this compound bioavailability, more advanced formulation strategies, commonly applied to poorly soluble kinase inhibitors, may be considered.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its absorption.[4][6] This involves dissolving the compound in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound into an amorphous state by dispersing it in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[7]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.
Visualizing this compound's Mechanism and Application
To further aid researchers, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.
References
- 1. This compound A cell-permeable, reversible, potent and selective inhibitor of casein kinase (CK1) that inhibits CK1δ (IC50 = 0.7-1.3 µM) and CK1ε (IC50 = 0.6-1.4 µM) isozymes. | 186611-52-9 [sigmaaldrich.com]
- 2. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lonza.com [lonza.com]
Navigating IC261 Experiments: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in experiments involving the casein kinase 1 (CK1) inhibitor, IC261.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] It functions by blocking the phosphorylation of target proteins involved in various cellular processes.[3]
Q2: What are the typical cellular effects observed with this compound treatment?
A2: Treatment with this compound can lead to several distinct cellular outcomes, including:
-
Mitotic Arrest: this compound can trigger the mitotic checkpoint, leading to a transient arrest in mitosis.[4]
-
Inhibition of Cytokinesis: The compound has been shown to inhibit the final stage of cell division.[4]
-
Centrosome Amplification: At lower concentrations, this compound can cause the formation of multiple centrosomes.[4]
-
Apoptosis: this compound can induce programmed cell death in various cell types.[1][5]
-
p53-Dependent G1 Arrest: In cells with functional p53, this compound can cause a postmitotic arrest in the G1 phase of the cell cycle.[4][6]
Q3: How does the p53 status of cells influence the outcome of an this compound experiment?
A3: The p53 status of the cells is a critical determinant of the cellular response to this compound.
-
p53-Functional Cells: These cells typically undergo a G1 arrest following mitotic slippage induced by this compound.[4]
-
p53-Deficient Cells: Cells lacking functional p53 are prone to undergo endoreduplication, leading to an 8N DNA content, and are more susceptible to apoptosis.[4]
Q4: What are the known off-target effects of this compound?
A4: A significant off-target effect of this compound is its ability to inhibit microtubule polymerization.[5] This effect may not be mediated by its inhibition of CK1δ/ε and can represent a major confounding variable in experiments.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between cell lines | Different p53 status: As explained in FAQ3, the cellular response to this compound is highly dependent on p53 function.[4][6][8] | 1. Determine p53 status: Before starting your experiment, verify the p53 status of your cell lines. 2. Use appropriate controls: Include both p53-positive and p53-negative cell lines as controls to understand the p53-dependent effects. |
| Observed effects on microtubule dynamics unrelated to CK1 inhibition | Off-target effect on tubulin polymerization: this compound is a potent inhibitor of microtubule polymerization.[5][7] | 1. Use a lower concentration of this compound: Titrate the concentration to find the lowest effective dose that inhibits CK1δ/ε without significantly affecting microtubules. 2. Use a structurally different CK1δ/ε inhibitor: As a control, use another CK1δ/ε inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to CK1 inhibition and not an off-target effect. 3. Directly measure microtubule polymerization: Perform in vitro tubulin polymerization assays with this compound to quantify its direct effect. |
| Cell death observed at concentrations expected to only induce cell cycle arrest | High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to this compound. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line that induces the desired effect (e.g., mitotic arrest) without causing widespread apoptosis. 2. Time-course experiment: Analyze the effects of this compound at different time points to distinguish between early cell cycle effects and later induction of apoptosis. |
| No observable effect of this compound | 1. Inactive compound: The compound may have degraded. 2. Insufficient concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Cell line resistance: The target pathway may not be active or important in your chosen cell line. | 1. Check compound integrity: Ensure proper storage of this compound (at -20°C, protected from light).[5] 2. Increase concentration: Perform a dose-response experiment with a wider range of concentrations. 3. Validate the pathway: Confirm that CK1δ/ε is expressed and active in your cell line and that the downstream pathway of interest is functional. |
Data Presentation
Table 1: IC50 Values for this compound Against Various Kinases
| Kinase | IC50 (µM) | Reference |
| Casein Kinase 1δ (CK1δ) | 1 | [1] |
| Casein Kinase 1ε (CK1ε) | 1 | [1] |
| Casein Kinase 1α1 (CK1α1) | 16 | [1] |
| Protein Kinase A (PKA) | >100 | [1] |
| p34cdc2 | >100 | [1] |
| p55fyn | >100 | [1] |
Experimental Protocols
Kinase Assay Protocol to Determine IC50 of this compound
This protocol is adapted from a standard method for assessing casein kinase activity.[1]
Materials:
-
Recombinant CK1δ, CK1ε, or CK1α1
-
Casein (dephosphorylated)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl₂, 2 mM EGTA
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, casein (2 mg/mL), and the respective casein kinase isoform.
-
Add varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: this compound signaling pathway and off-target effects.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationship of confounding variables.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IC 261 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC 261, CK1delta and CK1epsilon inhibitor (CAS 186611-52-9) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of IC261
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of IC261, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1), with a strong preference for the δ and ε isoforms.[1][2] Its primary mechanism of action is to block the phosphorylation of target proteins by CK1δ and CK1ε, thereby modulating their activity and downstream signaling pathways.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound is known to impact several critical cellular signaling pathways, most notably:
-
Wnt/β-catenin Pathway: By inhibiting CK1δ/ε, this compound can affect the stability of β-catenin, a key component of this pathway.[3][4]
-
p53 Signaling Pathway: this compound can influence p53-dependent cellular processes, including cell cycle arrest and apoptosis.[5][6]
-
Microtubule Dynamics: this compound has been shown to have off-target effects, including the inhibition of microtubule polymerization, which can lead to mitotic arrest and apoptosis independent of CK1 inhibition.[7][8][9][10]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a powder and in solution under the following conditions:
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | Protect from light.[7] |
| Stock Solution (-20°C) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Purge with inert gas.[11] |
| Stock Solution (-80°C) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[7][12] To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to the desired concentration. A common stock concentration is 10 mM.
-
Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[11]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[11] For reconstituted solutions, it is recommended to purge the vial with an inert gas before sealing to prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. The stability of compounds in DMSO can vary, and moisture absorption by DMSO can be problematic.[13] | Always use freshly prepared solutions or aliquots that have undergone minimal freeze-thaw cycles. When preparing stock solutions, use a high concentration (e.g., 10 mM) to improve stability.[13] |
| Off-Target Effects: this compound is known to inhibit microtubule polymerization, which can lead to cell cycle arrest and apoptosis independent of its effects on CK1.[7][8][9][10] This can be a significant confounding factor. | To confirm that the observed effects are due to CK1 inhibition, consider using a more specific CK1δ/ε inhibitor with no reported effects on microtubules as a control. Also, perform experiments at the lowest effective concentration of this compound to minimize off-target effects. | |
| Low or no observable effect | Poor Solubility: The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. While soluble in DMSO, its solubility in aqueous media is low.[2] | Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. If solubility issues persist, consider using a different solvent system for in vivo experiments, such as a mixture of DMSO, PEG300, Tween-80, and saline.[11] |
| Cell Line Specificity: The cellular response to this compound can be dependent on the p53 status of the cells. Cells with functional p53 may undergo G1 arrest, while cells with non-functional p53 may exhibit different phenotypes.[5] | Characterize the p53 status of your cell line. Be aware that the experimental outcome may vary between different cell lines. | |
| Cell Toxicity | High Concentration of this compound: High concentrations of this compound can lead to significant off-target effects and general cytotoxicity. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%. |
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways affected by this compound, generated using the DOT language.
References
- 1. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 5. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a specific inhibitor of CK1δ/ε, promotes aerobic glycolysis through p53-dependent mechanisms in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rationale for Drug Design Provided by Co-Crystal Structure of this compound in Complex with Tubulin [mdpi.com]
- 10. journals.plos.org [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Conflicting Results from IC261 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting results from studies involving the small molecule inhibitor IC261.
Frequently Asked Questions (FAQs)
Q1: My experiment shows this compound induces potent cell cycle arrest and apoptosis. Is this solely due to its inhibition of Casein Kinase 1δ/ε (CK1δ/ε)?
A1: Not necessarily. While this compound was initially characterized as a specific inhibitor of CK1δ and CK1ε, subsequent research has revealed a significant off-target effect.[1][2][3][4] this compound is also a potent inhibitor of microtubule polymerization, with an affinity for tubulin similar to that of colchicine.[1][2] This disruption of microtubule dynamics is a primary driver of the observed mitotic arrest and subsequent apoptosis in many cancer cell lines.[1][2][3] Therefore, it is crucial to consider that the potent cytotoxic effects of this compound may be independent of its activity against CK1δ/ε.
Q2: I am not seeing the expected inhibition of Wnt/β-catenin signaling with this compound at concentrations that cause cell death. Why is this?
A2: This is a common point of confusion and a key area of conflicting reports. The likely reason is that the concentrations of this compound required to induce robust cell cycle arrest and apoptosis are often lower than those needed to effectively inhibit the Wnt/β-catenin signaling pathway in many cell types.[2] Studies have shown that at sub-micromolar concentrations, this compound can induce prometaphase arrest and apoptosis without significantly inhibiting CK1δ/ε kinase activity or Wnt/β-catenin signaling.[1][2] In contrast, another, more specific CK1δ/ε inhibitor, PF-670462, effectively inhibits Wnt signaling at nanomolar concentrations but does not induce the same level of cell death as this compound.[1] This suggests that the potent cytotoxic effects of this compound are likely mediated by its microtubule-destabilizing activity, not its inhibition of Wnt signaling.
Q3: How does the p53 status of my cells influence the cellular response to this compound?
A3: The p53 status of your cells is a critical determinant of the cellular outcome following this compound treatment. In cells with functional p53, this compound-induced mitotic arrest is often followed by a postmitotic G1 arrest, preventing entry into the S phase.[5][6] Conversely, in cells with non-functional p53, cells may undergo postmitotic replication, leading to an 8N DNA content, micronucleation, and a higher rate of apoptosis.[5][6] Interestingly, one study found that this compound-induced killing in a stepwise transformation model required both overactive Ras and inactive p53.[1][2]
Q4: I am observing conflicting results regarding apoptosis at different concentrations of this compound. Can you explain this?
A4: Yes, the dose-response to this compound regarding apoptosis can be complex. Some studies have reported that lower concentrations of this compound can induce a more significant subG1 population (indicative of apoptosis) than higher concentrations that cause a complete G2/M arrest.[7] One hypothesis for this is that at lower concentrations, the inhibition of CK1δ/ε might play a more prominent role in promoting apoptosis, potentially through the activation of pro-apoptotic proteins.[3] At higher concentrations, the profound cell cycle arrest caused by microtubule depolymerization might be the dominant effect, with apoptosis occurring as a later consequence.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Different cellular targets at varying concentrations. | Be aware that the IC50 for CK1δ/ε inhibition is in the micromolar range (0.6-1.4 µM), while effects on microtubule polymerization and subsequent cell death can also occur in the sub-micromolar to low micromolar range.[1][2][8] The observed IC50 for cell viability will be a composite of these effects. |
| Cell line dependency. | The sensitivity to this compound can vary significantly between different cell lines due to factors like p53 status, expression levels of CK1 isoforms, and microtubule dynamics.[5][6][7] It is recommended to determine the IC50 empirically for each cell line used. |
| Duration of treatment. | The cytotoxic effects of this compound are time-dependent. Shorter incubation times may primarily reflect effects on CK1, while longer exposures will also encompass the consequences of mitotic arrest. |
Issue 2: Difficulty in separating CK1δ/ε inhibition from microtubule depolymerization effects.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound. | Use a more specific CK1δ/ε inhibitor, such as PF-670462, as a negative control.[1] This compound inhibits CK1δ/ε at nanomolar concentrations but has minimal impact on microtubule polymerization. Comparing the effects of this compound and PF-670462 can help dissect the two mechanisms. |
| Lack of specific assays. | To confirm microtubule depolymerization, perform immunofluorescence staining for α-tubulin to visualize microtubule structures. To specifically measure CK1δ/ε activity, consider in vitro kinase assays or monitor the phosphorylation of known CK1δ/ε substrates. |
| Inappropriate experimental window. | Analyze cellular effects at different time points. Microtubule disruption and mitotic arrest can be observed relatively quickly, while downstream effects on signaling pathways may require longer incubation times. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (µM) | Reference |
| Casein Kinase 1δ (CK1δ) | 0.7 - 1.3 | [8] |
| Casein Kinase 1ε (CK1ε) | 0.6 - 1.4 | [8] |
| Casein Kinase 1α | 11 - 21 | [8] |
Table 2: Concentration-Dependent Effects of this compound
| Concentration Range | Primary Observed Effect | Key Considerations | Reference |
| Sub-micromolar to low micromolar (e.g., 0.4 - 1.6 µM) | Mitotic arrest, apoptosis, centrosome amplification. | Effects may be largely independent of CK1δ/ε and Wnt signaling inhibition. | [1][2][5][7] |
| Micromolar (e.g., >10 µM) | Inhibition of CK1δ/ε kinase activity and Wnt/β-catenin signaling. | At these concentrations, both CK1 inhibition and microtubule depolymerization are likely occurring. | [2] |
Experimental Protocols
Key Experiment: Assessing the Dual Mechanism of this compound
This workflow allows for the differentiation between this compound's effects on CK1δ/ε signaling and microtubule integrity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with known p53 status) at a suitable density.
-
Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM), a specific CK1δ/ε inhibitor (e.g., PF-670462 at nanomolar concentrations), a microtubule depolymerizing agent (e.g., colchicine or nocodazole), and a vehicle control (e.g., DMSO).
-
Incubate for various time points (e.g., 6, 12, 24, 48 hours).
-
-
Analysis of Wnt/β-catenin Signaling:
-
Lyse cells and perform Western blotting for key components of the Wnt pathway, such as phosphorylated and total β-catenin, and Axin. A decrease in phosphorylated β-catenin and an increase in total β-catenin would indicate pathway activation, while the opposite would suggest inhibition.
-
Alternatively, use a TOP/FOP Flash reporter assay to quantify TCF/LEF transcriptional activity, a downstream readout of canonical Wnt signaling.
-
-
Analysis of Microtubule Integrity:
-
Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Perform immunofluorescence staining using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Visualize microtubule networks using fluorescence microscopy. Disrupted, fragmented, or absent microtubules in this compound-treated cells would indicate a depolymerizing effect.
-
-
Cell Cycle and Apoptosis Analysis:
-
Harvest cells and fix in ethanol.
-
Stain with propidium iodide (PI) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis).
-
Confirm apoptosis using an alternative method, such as Annexin V/PI staining or a caspase activity assay.
-
Mandatory Visualization
Caption: Canonical Wnt signaling pathway and the dual inhibitory mechanisms of this compound.
Caption: Logical workflow for dissecting the dual mechanisms of action of this compound.
References
- 1. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [sigmaaldrich.com]
IC261 Experimental Controls: A Technical Guide to Managing p53 Status
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for the p53 status of cells in experiments involving IC261. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound was initially identified as a selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with IC50 values in the low micromolar range.[1][2][3] These kinases are involved in various cellular processes, including Wnt signaling and DNA repair.[3][4] However, subsequent research has revealed that at sub-micromolar concentrations, this compound's potent anti-cancer effects are not due to CK1δ/ε inhibition.[4][5] Instead, this compound functions as a potent inhibitor of microtubule polymerization, similar to colchicine. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[4]
Q2: How does the p53 status of a cell line affect its response to this compound treatment?
A2: The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in determining the cellular outcome following this compound treatment.[6][7][8] The response is dichotomous based on the functional status of p53:
-
p53 Wild-Type (WT) Cells: Cells with functional p53 respond to the mitotic checkpoint activation by arresting in the G1 phase of the cell cycle following mitosis.[9][10]
-
p53 Mutant/Null Cells: Cells lacking functional p53 are unable to execute this G1 arrest. They undergo postmitotic replication, leading to an 8N DNA content, formation of micronuclei, and ultimately, apoptosis.[9][10] The selective killing of cancer cells by this compound has been shown to be more effective in cells with inactive p53 and overactive Ras.[4]
Q3: Why is it crucial to know the p53 status of my cells before starting an this compound experiment?
A3: Knowing the p53 status of your cell lines is critical for several reasons:
-
Interpreting Results: The p53 status is a primary determinant of the cellular response to this compound. Without this information, it is difficult to accurately interpret data related to cell cycle progression, apoptosis, and overall cytotoxicity.
-
Experimental Design: Your experimental design, including the choice of endpoints to measure (e.g., G1 arrest vs. apoptosis), will depend on the p53 status of the cells.
-
Reproducibility: The use of cell lines with unverified or misidentified p53 status is a significant source of experimental irreproducibility.[11][12][13]
Q4: How can I determine the p53 status of my cell lines?
A4: Several methods can be used to determine the p53 status of your cell lines. It is highly recommended to use a combination of these approaches for robust verification.
-
Database Review: Publicly available databases, such as the IARC TP53 Database, provide information on the p53 status of a wide range of cell lines.[11][12] However, be aware that cell line misidentification can lead to discrepancies.[11][12]
-
Sanger Sequencing: Direct sequencing of the TP53 gene is the gold standard for identifying mutations.
-
Western Blotting: This can be used to assess the basal protein level of p53. Many p53 mutations lead to a stabilized protein with a much longer half-life, resulting in high basal expression levels compared to the very low levels in wild-type cells.
-
Functional Assays: You can functionally assess the p53 pathway by treating cells with a DNA damaging agent (e.g., etoposide or doxorubicin) and measuring the induction of p53 target genes like CDKN1A (p21) by qPCR or Western blotting. A robust induction of p21 is indicative of functional p53.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly low cytotoxicity in a cancer cell line. | The cell line may have wild-type p53, leading to cell cycle arrest rather than apoptosis at the concentration tested. | Verify the p53 status of your cell line. If it is p53-WT, consider using endpoints that measure cell cycle arrest (e.g., flow cytometry for DNA content) in addition to apoptosis. |
| Inconsistent results between experiments using the same cell line. | Cell line misidentification or cross-contamination. The p53 status of the cells may not be what is reported. | Authenticate your cell line using short tandem repeat (STR) profiling. Experimentally verify the p53 status using the methods described in FAQ 4. |
| This compound does not induce G1 arrest in a presumed p53-WT cell line. | The p53 pathway in your cell line may be compromised downstream of p53. The concentration of this compound may be too high, leading directly to apoptosis. | Confirm p53 functionality with a DNA damaging agent and p21 induction. Perform a dose-response experiment with this compound and analyze cell cycle distribution at multiple concentrations. |
| No difference in response between p53-WT and p53-mutant cell lines. | The experimental endpoint is not sensitive enough to distinguish between G1 arrest and apoptosis. The off-target effects of this compound at high concentrations may be masking the p53-dependent effects. | Use multiple assays to assess cell fate, such as flow cytometry for cell cycle and Annexin V staining for apoptosis. Titrate this compound to the lowest effective concentration. |
Experimental Protocols
Protocol 1: Verification of p53 Functional Status
This protocol describes a method to functionally assess the p53 pathway in your cell line of interest.
1. Cell Seeding:
-
Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Culture the cells overnight to allow for attachment.
2. Treatment:
-
Treat the cells with a known DNA damaging agent. A common choice is Etoposide at a final concentration of 10-50 µM.
-
Include a vehicle-treated control (e.g., DMSO).
-
Incubate for 12-24 hours.
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
4. Western Blotting:
-
Resolve 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
5. Interpretation of Results:
-
p53-WT cells: Should show a low basal level of p53 and a strong induction of both p53 and its downstream target p21 upon etoposide treatment.
-
p53-mutant cells: Often show a high basal level of p53 that does not increase further with treatment. p21 induction will be absent or significantly blunted.
-
p53-null cells: Will show no detectable p53 or p21 induction.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate.
-
Treat with the desired concentrations of this compound and a vehicle control for 24-48 hours.
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at 4°C for at least 30 minutes.
3. Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
4. Data Interpretation:
-
p53-WT cells: Expect an accumulation of cells in the G1 phase of the cell cycle.
-
p53-mutant/null cells: Expect to see a significant population of cells with >4N DNA content (i.e., 8N), indicative of endoreduplication, and an increase in the sub-G1 population, representing apoptotic cells.
Visualizing Experimental Logic and Pathways
To aid in the understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for determining the p53 status of a cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. p53: Guardian of the Genome | Technology Networks [technologynetworks.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TP53 Website - The TP53 Cell Line compendium [p53.fr]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of IC261 and Other Casein Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Casein Kinase 1 (CK1) inhibitor IC261 with other notable alternatives. The performance and specificity of these inhibitors are evaluated using supporting experimental data, detailed protocols, and pathway visualizations to aid in experimental design and drug development.
Introduction to Casein Kinase 1 and Its Inhibitors
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that are critical regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression. The seven mammalian isoforms (α, β, γ1, γ2, γ3, δ, and ε) are implicated in the pathogenesis of various diseases, from cancer to neurodegenerative disorders, making them attractive therapeutic targets.
This compound was one of a first-generation inhibitor targeting the CK1δ and CK1ε isoforms. While instrumental in early research, its utility is hampered by modest potency and significant off-target effects. This guide compares this compound to other widely used and more recently developed CK1 inhibitors, focusing on their potency, selectivity, and mechanisms of action.
Quantitative Comparison of CK1 Inhibitors
The inhibitory activity of small molecules is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The following tables summarize the IC50 values for this compound and other key CK1 inhibitors against the δ and ε isoforms, which are the most studied targets.
It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions, such as ATP concentration and the specific enzyme and substrate used.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected CK1 Inhibitors
| Inhibitor | CK1δ IC50 (nM) | CK1ε IC50 (nM) | Key Off-Targets | Reference |
| This compound | ~1000 | ~1000 | Tubulin (inhibits microtubule polymerization) | [1] |
| D4476 | 300 | - | ALK5 (500 nM) | [2][3] |
| PF-670462 | 13 - 14 | 90 | p38, EGFR, JNK | [1][2][4] |
| PF-4800567 | 711 | 32 | Highly selective for CK1ε over CK1δ | [2][4] |
| SR-3029 | 44 | 260 | Highly selective for CK1δ/ε | [2] |
Key Distinctions and Off-Target Effects
A critical differentiator among CK1 inhibitors is their selectivity, not only among CK1 isoforms but across the entire kinome.
This compound: A significant limitation of this compound is its off-target activity. Studies have demonstrated that this compound binds to tubulin with an affinity similar to colchicine, potently inhibiting microtubule polymerization.[1] This activity is independent of its CK1δ/ε inhibition and is responsible for many of its observed cellular effects, including cell cycle arrest and apoptosis, complicating the interpretation of experimental results.[1]
PF-670462: While exhibiting high potency for CK1δ/ε in vitro, PF-670462 has been shown to be a non-selective kinase inhibitor at concentrations used in cell-based assays (e.g., 10 µM), inhibiting numerous other kinases, including JNK and p38 isoforms.[1] This lack of selectivity can lead to broad cellular effects not directly attributable to CK1 inhibition.
D4476: This compound is a potent, cell-permeable inhibitor of CK1 but also acts as an inhibitor of the TGF-β type I receptor, ALK5.[2][] This dual activity must be considered when analyzing its biological effects.
SR-3029: Developed as a highly selective CK1δ/ε inhibitor, SR-3029 shows minimal off-target kinase inhibition, making it a more precise tool for studying the specific roles of these isoforms.[1][2]
Signaling Pathway Context: The Role of CK1 in Wnt/β-Catenin Signaling
CK1 isoforms are pivotal regulators of the canonical Wnt/β-catenin signaling pathway, where they paradoxically play both positive and negative roles. Understanding this context is crucial for interpreting inhibitor effects. CK1α acts as a negative regulator by phosphorylating β-catenin, priming it for degradation. In contrast, CK1δ and CK1ε act as positive regulators by phosphorylating components like Dishevelled (Dvl) and the LRP5/6 co-receptor, promoting pathway activation.[6][7][8][9]
Caption: Canonical Wnt/β-catenin pathway showing opposing roles of CK1 isoforms.
Experimental Protocols
Detailed and standardized protocols are essential for generating comparable data. Below are methodologies for key assays used to characterize CK1 inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified CK1 isoform.
Objective: To determine the IC50 of an inhibitor against a specific CK1 isoform.
Materials:
-
Recombinant human CK1δ or CK1ε (purified)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate: A specific peptide substrate for CK1 (e.g., Ulight™-labeled peptide)
-
ATP solution (at a concentration close to the Km for the specific kinase)
-
Test inhibitors (dissolved in DMSO, serially diluted)
-
Detection reagent (e.g., LANCE® Ultra Europium-anti-phospho-substrate antibody for TR-FRET)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution. For controls, add buffer with DMSO.
-
Add 5 µL of a solution containing the CK1 enzyme and the peptide substrate prepared in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mixture.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the plate on a suitable plate reader (e.g., TR-FRET enabled).
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (Crystal Violet Staining)
This assay assesses the effect of inhibitors on the overall growth and viability of cultured cells over several days.
Objective: To measure the antiproliferative effect of CK1 inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HT1080, A375)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 10% acetic acid)
-
96-well tissue culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control).
-
Incubate the cells for 72-120 hours in a humidified incubator at 37°C with 5% CO₂.
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with 100 µL of Crystal Violet Staining Solution for 20 minutes at room temperature.[10]
-
Remove the staining solution and wash the plate extensively with water until the background is clear. Air dry the plate.
-
Solubilize the stain by adding 100 µL of Solubilization Solution to each well and incubate on a shaker for 15 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.
In Vitro Tubulin Polymerization Assay
This assay is crucial for testing the off-target effect of compounds like this compound on microtubule dynamics.
Objective: To determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (for promoting polymerization)
-
Test compounds (this compound), positive control (paclitaxel), negative control (nocodazole)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm.[11][12]
Procedure:
-
Pre-warm the spectrophotometer and the 96-well plate to 37°C.[12]
-
On ice, prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL), polymerization buffer, and GTP (final concentration 1 mM).
-
Add the test compound or controls to the designated wells in the pre-warmed 37°C plate.
-
To initiate polymerization, pipette the cold tubulin mixture into the wells containing the compounds.[11]
-
Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[12][13]
-
Plot absorbance (turbidity) versus time. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the DMSO control.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel kinase inhibitor typically follows a multi-stage process, from initial screening to validation of cellular activity and specificity.
Caption: A typical workflow for the discovery and characterization of a CK1 inhibitor.
References
- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 6. Casein kinase 1 and Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of IC261 and PF-670462 in the Modulation of Wnt Signaling
In the landscape of chemical biology and drug discovery, the Wnt signaling pathway remains a critical target for therapeutic intervention, particularly in oncology. Among the myriad of small molecule inhibitors developed to dissect and target this pathway, IC261 and PF-670462 have emerged as key tools for researchers. Both compounds are recognized as inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε), enzymes that play a pivotal role in the positive regulation of canonical Wnt/β-catenin signaling. However, a deeper examination reveals divergent efficacies and distinct mechanisms of action, warranting a comprehensive comparison for the discerning researcher.
This guide provides an objective comparison of the performance of this compound and PF-670462 in the context of Wnt signaling, supported by experimental data and detailed methodologies.
Divergent Efficacy in Wnt Signaling Inhibition and Cellular Proliferation
While both this compound and PF-670462 target CK1δ/ε, their downstream effects on Wnt signaling and cell proliferation differ significantly. PF-670462 is a highly potent inhibitor of the Wnt/β-catenin signaling cascade, reportedly being three orders of magnitude more effective than this compound in this regard.[1] Conversely, this compound demonstrates robust anti-proliferative and pro-apoptotic effects in cancer cell lines, an activity that is notably weak for PF-670462.[2][3]
The primary anti-cancer efficacy of this compound is not attributed to its inhibition of Wnt signaling but rather to its off-target activity as a potent inhibitor of microtubule polymerization, akin to the action of colchicine.[1][3] This tubulin-binding activity is believed to be responsible for its ability to induce cell cycle arrest and apoptosis in cancer cells.[3]
| Inhibitor | Target(s) | Potency in Wnt Signaling Inhibition | Potency in Cell Proliferation Inhibition | Primary Mechanism of Anti-Cancer Action |
| This compound | CK1δ/ε, Tubulin | Low | High | Inhibition of microtubule polymerization |
| PF-670462 | CK1δ/ε (also p38, EGFR) | High | Low | Inhibition of Wnt/β-catenin signaling |
Experimental Data Summary
The following tables summarize quantitative data from comparative studies involving this compound and PF-670462.
Table 1: Inhibition of Wnt/β-catenin Signaling in HEKSTF3A Reporter Cells
| Compound | Concentration | Normalized Reporter Activity (Relative Light Units) |
| DMSO (Control) | 0.001% | ~1.0 |
| PF-670462 | 10 nM | Significant Inhibition |
| PF-670462 | 100 nM | Strong Inhibition |
| This compound | 1 µM | Moderate Inhibition |
| This compound | 10 µM | Significant Inhibition |
Data extrapolated from dose-response curves presented in comparative studies.[2]
Table 2: Effect on Cell Viability in HEK293 and HT1080 Cells (7-day treatment)
| Cell Line | Treatment (1 µM) | Relative Cell Viability (Crystal Violet Staining) |
| HEK293 | DMSO | 100% |
| HEK293 | PF-670462 | ~80-90% |
| HEK293 | This compound | ~20-30% |
| HT1080 | DMSO | 100% |
| HT1080 | PF-670462 | ~80-90% |
| HT1080 | This compound | ~20-30% |
Data is a qualitative summary based on reported experimental outcomes.[2]
Table 3: Induction of Cell Cycle Arrest (24-hour treatment)
| Cell Line | Treatment (1 µM) | Effect on Cell Cycle |
| HEK293 | DMSO | Normal Progression |
| HEK293 | PF-670462 | No significant arrest |
| HEK293 | This compound | G2/M Arrest |
| HT1080 | DMSO | Normal Progression |
| HT1080 | PF-670462 | No significant arrest |
| HT1080 | This compound | G2/M Arrest |
Based on flow cytometry analysis of DNA content.[2]
Visualizing the Mechanisms of Action
To better understand the distinct roles of this compound and PF-670462, the following diagrams illustrate their points of intervention in the Wnt signaling pathway and the experimental workflow for their comparison.
Caption: Wnt signaling pathway and points of inhibition for this compound and PF-670462.
Caption: Experimental workflow for comparing this compound and PF-670462.
Detailed Experimental Protocols
1. Wnt/β-catenin Reporter Assay
-
Cell Line: HEK293 cells stably expressing a SuperTOPFlash TCF/LEF-responsive luciferase reporter (HEKSTF3A).
-
Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound, PF-670462, or DMSO as a vehicle control. A typical concentration range for PF-670462 would be 1 nM to 10 µM, and for this compound, 100 nM to 50 µM.
-
Incubation: Cells are incubated with the compounds for 16-24 hours.
-
Lysis and Luciferase Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Normalization: To control for cell viability, a parallel assay such as lactate dehydrogenase (LDH) activity or a cell viability reagent (e.g., CellTiter-Glo) can be used to normalize the luciferase readings.
-
Data Analysis: Dose-response curves are generated using non-linear regression analysis to determine IC50 values.
2. Cell Viability and Proliferation Assays
-
a) Crystal Violet Staining:
-
Seeding: HEK293 or HT1080 cells are seeded at a low confluence (e.g., 5%) in 6-well plates.
-
Treatment: Cells are treated with 1 µM of this compound, PF-670462, or DMSO.
-
Incubation: Cells are grown for 7 days, with media and compounds refreshed every 2-3 days.
-
Staining: Cells are washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.5% crystal violet solution.
-
Analysis: Plates are photographed, and the stained cell mass provides a qualitative measure of cell proliferation. For quantitative analysis, the dye can be solubilized and absorbance measured.
-
-
b) Viable Cell Counting:
-
Protocol: Following the 7-day treatment as described above, cells are trypsinized and resuspended in media.
-
Counting: Viable cells are counted using a hemocytometer with trypan blue exclusion or an automated cell counter.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Seeding: HEK293 or HT1080 cells are seeded to reach approximately 80% confluence at the time of treatment.
-
Treatment: Cells are treated with 1 µM of this compound, PF-670462, or DMSO for 24 hours.
-
Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Conclusion
References
- 1. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IC261's Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor IC261, detailing its effects across various cancer types. This compound has emerged as a molecule of interest due to its dual mechanism of action, targeting both Casein Kinase 1 (CK1) isoforms δ and ε, and independently, the process of tubulin polymerization. This duality contributes to its potent anti-cancer effects, including the induction of apoptosis and cell cycle arrest in a variety of cancer models. This document synthesizes available preclinical data to offer a comparative perspective on its efficacy, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy of this compound
The potency of this compound, as measured by its half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variation is influenced by the specific molecular drivers of each cancer type, such as the status of the Wnt/β-catenin pathway. The following table summarizes the available IC50 values for this compound in several cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Key Notes |
| Breast Cancer | MCF7 (β-catenin positive) | 0.5[1] | Highly sensitive, activity parallels CK1ε inhibition.[1] |
| BT474 (β-catenin positive) | Low µM range[1] | Sensitive to this compound. | |
| MDA-MB-453 (β-catenin negative) | 86[1] | Significantly less sensitive, suggesting a role for β-catenin in this compound sensitivity.[1] | |
| BT549 (β-catenin negative) | 10- to 100-fold higher than β-catenin positive lines[1] | Reduced sensitivity. | |
| HS578T (β-catenin negative) | 10- to 100-fold higher than β-catenin positive lines[1] | Reduced sensitivity. | |
| SKBR3 (β-catenin positive) | Low µM range[1] | Sensitive to this compound. | |
| Colon Cancer | COLO-205 | Not explicitly quantified, but effective in suppressing growth. | This compound has been shown to be effective in colon cancer models. |
| Glioblastoma | GL261 | Not explicitly quantified, but effective in suppressing growth.[2] | This compound has demonstrated growth inhibition in glioblastoma cell lines and xenograft models.[2] |
| Pancreatic Cancer | Pancreatic Ductal Adenocarcinoma Cell Lines | Not explicitly quantified, but effective in suppressing growth.[2] | This compound has been shown to inhibit the growth of pancreatic cancer cells.[2] |
| Hepatocellular Carcinoma | HCC Cell Lines | Not explicitly quantified, but shows significant antitumor activity.[2] | This compound exhibits robust anti-tumor efficacy in HCC cell lines and xenograft models.[2] |
| Fibrosarcoma | HT1080 | Not explicitly quantified, but effective in suppressing growth.[2] | This compound has been studied for its effects on fibrosarcoma cell lines.[2] |
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-cancer effects through two distinct mechanisms:
-
Casein Kinase 1 (CK1) δ/ε Inhibition: CK1δ and CK1ε are serine/threonine kinases that play crucial roles in several oncogenic signaling pathways, most notably the Wnt/β-catenin and Hedgehog pathways. By inhibiting these kinases, this compound can disrupt the proliferation and survival of cancer cells that are dependent on these pathways.
-
Tubulin Polymerization Inhibition: Independent of its effects on CK1, this compound has been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis. This mechanism is similar to the action of other well-known microtubule-targeting anti-cancer drugs.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes influenced by this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
References
Unraveling the Anti-Cancer Potential of IC261: A Comparative Analysis Across Multiple Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the anti-cancer effects of IC261, a potent inhibitor of Casein Kinase 1 (CK1) delta and epsilon. Through a detailed comparison with alternative CK1 inhibitors and an exploration of its mechanistic underpinnings, this document serves as a vital resource for researchers, scientists, and professionals in drug development. The data presented herein, compiled from multiple studies, highlights the efficacy of this compound in various cancer cell lines and elucidates its complex mode of action.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. While initially characterized as a specific inhibitor of CK1δ/ε, emerging evidence suggests that its potent anti-cancer activity, particularly at sub-micromolar concentrations, may be independent of its CK1 inhibitory function. This guide presents a comparative analysis of this compound with other CK1δ/ε inhibitors, details the experimental protocols for assessing its effects, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Efficacy of this compound and Alternatives
The anti-proliferative activity of this compound and other selected CK1δ/ε inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values represent the drug concentration required to inhibit the growth of 50% of the cancer cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Notes |
| This compound | MCF7 | Breast Cancer (β-catenin positive) | 0.5[1] | High sensitivity |
| MDA-MB-453 | Breast Cancer (β-catenin negative) | 86[1] | Low sensitivity | |
| BT474 | Breast Cancer (β-catenin positive) | Low µM range[1] | ||
| BT549 | Breast Cancer (β-catenin negative) | 10- to 100-fold higher than β-catenin positive lines[1] | ||
| HS578T | Breast Cancer (β-catenin negative) | 10- to 100-fold higher than β-catenin positive lines[1] | ||
| SKBR3 | Breast Cancer (β-catenin positive) | Low µM range[1] | ||
| HT1080 | Fibrosarcoma | Growth inhibition at submicromolar concentrations[2] | ||
| PF-670462 | HT1080 | Fibrosarcoma | Modest inhibition of proliferation[3] | Potent CK1δ/ε inhibitor but weak anti-proliferative agent.[3] |
| HEK293 | Embryonic Kidney | Did not inhibit cell proliferation at 1 µM[3] | ||
| PF-4800567 | HEK293 | Embryonic Kidney | Did not inhibit cell proliferation at 1 µM[3] | |
| HT1080 | Fibrosarcoma | Did not inhibit cell proliferation at 1 µM[3] |
Key Observation: A significant discrepancy exists between the potent anti-proliferative effects of this compound at sub-micromolar concentrations and its IC50 for inhibiting Wnt/β-catenin signaling, which is in the micromolar range (approximately 36 µM)[4]. This suggests that the primary anti-cancer mechanism of this compound at lower, effective doses is not the inhibition of CK1δ/ε and the Wnt pathway.[3]
Mechanistic Insights: A Dual Mode of Action
This compound's anti-cancer effects appear to be mediated through at least two distinct mechanisms, depending on the concentration:
-
CK1δ/ε Inhibition (at higher concentrations): this compound competitively binds to the ATP-binding pocket of CK1δ and CK1ε, inhibiting their kinase activity. This primarily affects signaling pathways where these kinases are crucial, such as the Wnt/β-catenin pathway.
-
Inhibition of Microtubule Polymerization (at lower, anti-proliferative concentrations): At sub-micromolar concentrations, this compound has been shown to bind to tubulin, inhibiting microtubule polymerization.[3] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis in cancer cells.[3] This mechanism is independent of its CK1δ/ε inhibitory activity.[3]
This dual activity explains why other potent CK1δ/ε inhibitors, such as PF-670462, do not exhibit the same level of cytotoxicity as this compound at similar concentrations.[3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by CK1δ/ε, and consequently by this compound at concentrations sufficient to inhibit these kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: IC261 Versus Traditional Chemotherapy in Pancreatic and Colon Cancers
For Immediate Release
[City, State] – [Date] – In the evolving landscape of oncology, the quest for more effective and targeted cancer therapies is paramount. This report provides a detailed head-to-head comparison of the investigational casein kinase 1 (CK1) inhibitor, IC261, with traditional chemotherapy mainstays for pancreatic and colon cancer: gemcitabine, 5-fluorouracil (5-FU), and oxaliplatin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at preclinical data, mechanisms of action, and the signaling pathways implicated.
Executive Summary
This compound, a selective inhibitor of CK1 delta (CK1δ) and epsilon (CK1ε) isoforms, is currently in the preclinical stage of development. It has demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, often in a p53-dependent manner. Traditional chemotherapy agents, while foundational in cancer treatment, operate through broader mechanisms of DNA and RNA synthesis inhibition, leading to significant side effects. This comparison guide synthesizes available preclinical data to offer a comparative perspective on the potential of IC2_261 relative to these established therapies.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and traditional chemotherapy drugs in various pancreatic and colon cancer cell lines. It is critical to note that the data for this compound and the traditional chemotherapies are derived from separate studies. Direct comparative studies under identical experimental conditions are not yet available. Therefore, these comparisons should be interpreted with caution.
Pancreatic Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Citation |
| This compound | PancTu-1 | 1.25 | [1] |
| PancTu-2 | 1.25 | [1] | |
| ASPC-1 | 1.25 | [1] | |
| BxPc3 | 1.25 | [1] | |
| Capan-1 | 1.25 | [1] | |
| Colo357 | 1.25 | [1] | |
| MiaPaCa-2 | 1.25 | [1] | |
| Panc1 | 1.25 | [1] | |
| Gemcitabine | AsPC-1 | 0.494 | [2] |
| BxPC-3 | Not Reported | [2] | |
| MIA PaCa-2 | 23.9 | [2] | |
| Panc-1 | 4.9 | [2] |
Colon Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Citation |
| This compound | RKO | Not Specified | [3] |
| LOVO | Not Specified | [3] | |
| HCT116 | Not Specified | [3] | |
| SW480 | Not Specified | [3] | |
| 5-Fluorouracil | HCT 116 (1 day) | 185 | [4] |
| HCT 116 (3 days) | 11.3 | [4] | |
| HCT 116 (5 days) | 1.48 | [4] | |
| HT-29 (5 days) | 11.25 | [4] | |
| Oxaliplatin | Caco-2 | 5 - 20 | [5][6] |
Mechanism of Action and Signaling Pathways
This compound: Targeting Casein Kinase 1
This compound is an ATP-competitive inhibitor of CK1δ and CK1ε.[1] Inhibition of these kinases can trigger mitotic checkpoint control, leading to a transient mitotic arrest.[7] In cells with functional p53, this can result in a postmitotic G1 phase arrest.[7] However, in cells with non-functional p53, this compound can induce postmitotic replication, leading to an 8N DNA content and subsequent apoptosis.[7] Furthermore, this compound has been shown to promote aerobic glycolysis in colon cancer cells through a p53-dependent mechanism.[3]
Traditional Chemotherapy: DNA and RNA Synthesis Inhibition
Gemcitabine: As a nucleoside analog, gemcitabine is incorporated into DNA, leading to inhibition of DNA synthesis and repair, ultimately causing cell death.
5-Fluorouracil (5-FU): 5-FU acts as a pyrimidine analog that disrupts the synthesis of thymidine, a crucial component of DNA, by inhibiting the enzyme thymidylate synthase. It can also be incorporated into RNA, leading to errors in protein synthesis.
Oxaliplatin: This platinum-based agent forms cross-links within the DNA, which inhibits DNA replication and transcription, triggering apoptosis.
Experimental Protocols
Detailed experimental protocols for the cited studies are crucial for the interpretation of the presented data. Below are summaries of the methodologies used.
Cell Viability and IC50 Determination (General Protocol)
-
Cell Lines: Human pancreatic (PancTu-1, PancTu-2, ASPC-1, BxPc3, Capan-1, Colo357, MiaPaCa-2, Panc1) and colon (RKO, LOVO, HCT116, SW480, Caco-2) cancer cell lines were used.
-
Assay: Cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with a range of concentrations of the respective drug (this compound, gemcitabine, 5-FU, or oxaliplatin) for a specified duration (e.g., 24, 48, 72 hours, or 5 days). After the treatment period, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured using a microplate reader.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was then determined from the dose-response curves.
Conclusion
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The drug this compound is investigational and has not been approved for clinical use.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Synergistic Potential of IC261 and Immunotherapy: A Research Frontier
The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. While the casein kinase 1 (CK1) inhibitor, IC261, has demonstrated standalone anti-cancer properties, its synergistic potential with immunotherapy remains an area of active investigation with limited direct preclinical or clinical data currently available in the public domain. This guide aims to provide a framework for evaluating such a combination, drawing upon the known mechanisms of this compound and the principles of immunotherapy, while highlighting the critical need for future experimental exploration.
Understanding the Players: this compound and Immunotherapy
This compound is a small molecule inhibitor that primarily targets casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) . These kinases are involved in various cellular processes, including cell cycle regulation, DNA damage repair, and the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. By inhibiting CK1δ/ε, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Some studies also suggest that this compound's anti-tumor effects may be linked to its ability to induce microtubule depolymerization, a mechanism independent of CK1 inhibition.
Immunotherapy , particularly the use of immune checkpoint inhibitors (ICIs) , has revolutionized cancer treatment. ICIs, such as anti-PD-1 and anti-PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system. This "releases the brakes" on T cells, allowing them to recognize and attack tumor cells more effectively.
The Hypothesized Synergy: A Mechanistic Overview
The theoretical basis for combining this compound with immunotherapy lies in the potential for this compound to modulate the tumor microenvironment (TME) and enhance the efficacy of immune checkpoint blockade. Several potential mechanisms could contribute to this synergy:
-
Increased Tumor Cell Death and Antigen Presentation: By inducing apoptosis in cancer cells, this compound could lead to the release of tumor-associated antigens. These antigens can then be taken up by antigen-presenting cells (APCs), such as dendritic cells, which in turn prime and activate anti-tumor T cells.
-
Modulation of Immunosuppressive Signaling Pathways: The signaling pathways influenced by CK1, such as Wnt/β-catenin, have been implicated in creating an immunosuppressive TME. Inhibition of these pathways by this compound could potentially reduce the presence of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and increase the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.
-
Upregulation of Immune Recognition Molecules: Further research is needed to determine if this compound can influence the expression of molecules on cancer cells that are crucial for immune recognition, such as MHC class I molecules and PD-L1. Increased expression of these molecules could render tumors more susceptible to T-cell-mediated killing and anti-PD-1/PD-L1 therapy.
Evaluating the Synergy: A Call for Experimental Data
To validate the hypothesized synergistic effects of this compound and immunotherapy, rigorous preclinical and clinical studies are essential. The following tables outline the types of experimental data that would be crucial for a comprehensive comparison.
Table 1: In Vitro Co-culture Assays
| Experiment | Methodology | Expected Outcome with Synergy | Alternative Kinase Inhibitor (for comparison) |
| T-cell Mediated Tumor Cell Killing | Co-culture of cancer cells, activated T cells, and this compound with or without an anti-PD-1/PD-L1 antibody. Cytotoxicity is measured by assays like LDH release or real-time cell analysis. | Increased T-cell mediated killing of cancer cells in the presence of this compound and the immune checkpoint inhibitor compared to either agent alone. | CK2 Inhibitor (e.g., Silmitasertib) |
| Cytokine Release Assay | Measurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the supernatant of co-cultures using ELISA or multiplex assays. | Enhanced release of pro-inflammatory cytokines, indicating increased T-cell activation. | JAK Inhibitor (e.g., Ruxolitinib) |
| T-cell Proliferation Assay | Assessment of T-cell proliferation in co-cultures using methods like CFSE staining and flow cytometry. | Increased proliferation of tumor-specific T cells. | PI3K Inhibitor (e.g., Idelalisib) |
Table 2: In Vivo Tumor Model Studies
| Experiment | Methodology | Expected Outcome with Synergy | Alternative Kinase Inhibitor (for comparison) |
| Tumor Growth Inhibition | Syngeneic mouse models treated with vehicle, this compound, anti-PD-1/PD-L1 antibody, or the combination. Tumor volume is measured over time. | Significant delay in tumor growth and improved survival in the combination therapy group compared to monotherapy groups. | MEK Inhibitor (e.g., Trametinib) |
| Analysis of Tumor-Infiltrating Immune Cells | Tumors are harvested and analyzed by flow cytometry or immunohistochemistry to quantify different immune cell populations (CD8+ T cells, Tregs, MDSCs). | Increased infiltration of CD8+ T cells and a decrease in immunosuppressive cell populations in the TME of the combination group. | BRAF Inhibitor (e.g., Dabrafenib) |
| Gene Expression Analysis of the Tumor Microenvironment | RNA sequencing of tumor tissue to assess changes in gene expression related to immune activation and suppression. | Upregulation of genes associated with T-cell activation and a pro-inflammatory TME. | BTK Inhibitor (e.g., Ibrutinib) |
Experimental Protocols: A Methodological Framework
Detailed experimental protocols are critical for the reproducibility and validation of findings. Below are example methodologies for key experiments.
In Vitro T-cell Mediated Cytotoxicity Assay
-
Cell Culture: Culture a cancer cell line of interest (e.g., murine melanoma B16-F10) and prepare target cells.
-
T-cell Isolation and Activation: Isolate T cells from the spleen of a syngeneic mouse and activate them with anti-CD3 and anti-CD28 antibodies.
-
Co-culture Setup: Seed cancer cells in a 96-well plate. The following day, add activated T cells at a specific effector-to-target ratio.
-
Treatment: Add this compound (at various concentrations), an anti-PD-1 antibody (e.g., clone RMP1-14), or the combination to the co-culture. Include vehicle and isotype control groups.
-
Cytotoxicity Measurement: After a 48-72 hour incubation, measure lactate dehydrogenase (LDH) release in the supernatant as an indicator of target cell lysis.
-
Data Analysis: Calculate the percentage of specific lysis for each treatment group and compare the results using appropriate statistical analysis.
In Vivo Syngeneic Mouse Model Study
-
Tumor Implantation: Subcutaneously implant a murine cancer cell line (e.g., MC38 colon adenocarcinoma) into immunocompetent mice (e.g., C57BL/6).
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into four groups: (1) Vehicle control, (2) this compound, (3) Anti-PD-1 antibody, and (4) this compound + Anti-PD-1 antibody.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Survival Monitoring: Monitor mice for signs of toxicity and record survival data.
-
Immunophenotyping (at endpoint): Harvest tumors and spleens. Prepare single-cell suspensions and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, CD11b) for flow cytometric analysis.
Visualizing the Pathways and Workflows
To better understand the complex interactions, diagrams of the signaling pathways and experimental workflows are invaluable.
Caption: Hypothesized synergistic pathway of this compound and anti-PD-1/PD-L1 therapy.
Caption: A streamlined workflow for evaluating this compound and immunotherapy synergy.
Conclusion and Future Directions
While the direct evidence for the synergistic effects of this compound and immunotherapy is currently lacking, the mechanistic rationale provides a strong foundation for future research. The experimental frameworks outlined in this guide offer a roadmap for investigators to explore this promising combination. Should preclinical data demonstrate synergy, it would pave the way for clinical trials to evaluate the safety and efficacy of this novel therapeutic strategy in cancer patients. The key to unlocking the full potential of this combination will be a deep understanding of the underlying biology, driven by robust and well-designed experimental studies.
Unraveling the Enigma of IC261: A Comparative Guide to its Dual Mechanisms of Action
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the published findings on the molecular mechanisms of IC261. Initially lauded as a specific inhibitor of Casein Kinase 1δ (CK1δ) and CK1ε, subsequent research has unveiled a more complex picture, implicating microtubule polymerization as a primary target for its potent anti-cancer effects. This guide presents the experimental data supporting both mechanisms, offering detailed protocols to facilitate the replication and validation of these pivotal findings.
Executive Summary
This compound, a small molecule inhibitor, has been the subject of extensive research due to its significant anti-proliferative and pro-apoptotic effects in cancer cells. Early studies identified this compound as a selective inhibitor of the serine/threonine kinases CK1δ and CK1ε, enzymes implicated in crucial cellular processes including the Wnt/β-catenin signaling pathway and the regulation of circadian rhythms.[1][2] However, a paradigm shift occurred with the discovery that the concentrations of this compound required to induce robust anti-cancer effects were significantly lower than those needed to inhibit CK1δ/ε in cellular assays.[3][4] This led to the identification of a second, more potent mechanism of action: the inhibition of microtubule polymerization.[3] This guide will dissect the experimental evidence for both proposed mechanisms, providing a framework for their independent validation.
Data Presentation: A Tale of Two Mechanisms
The following tables summarize the key quantitative data from published studies, comparing the efficacy of this compound with other well-characterized inhibitors.
| Compound | Target | IC50 (Kinase Assay) | Effect on Wnt Signaling | Reference |
| This compound | CK1δ/ε | ~1 µM | Inhibition at higher µM concentrations | [5][6] |
| PF670462 | CK1δ/ε | ~15-50 nM | Potent inhibition at nM concentrations | [3][7] |
Table 1: Comparison of this compound and PF670462 as CK1δ/ε Inhibitors. This table highlights the significant difference in potency between this compound and the more selective CK1δ/ε inhibitor, PF670462. While both target the same kinases, PF670462 is effective at nanomolar concentrations for inhibiting Wnt signaling, whereas this compound requires micromolar concentrations, suggesting its cellular effects at lower doses are independent of CK1δ/ε inhibition.[3]
| Compound | Target | Effect on Cell Cycle | Effect on Microtubules | Reference |
| This compound | Tubulin | Prometaphase arrest | Inhibition of polymerization | [3][8] |
| Colchicine | Tubulin | Mitotic arrest | Inhibition of polymerization | [9] |
| Nocodazole | Tubulin | G2/M arrest | Depolymerization | [8] |
Table 2: Comparison of this compound with Microtubule-Targeting Agents. This table illustrates that this compound induces a cell cycle arrest phenotype similar to that of known microtubule inhibitors like colchicine and nocodazole.[3][8] This effect is attributed to its ability to inhibit tubulin polymerization, a mechanism shared with these established anti-mitotic agents.
Experimental Protocols: A Guide to Validation
To facilitate the independent replication and validation of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for CK1δ/ε Inhibition
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against CK1δ or CK1ε.
-
Materials: Recombinant human CK1δ or CK1ε, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), [γ-³²P]ATP, substrate (e.g., α-casein), test compound (e.g., this compound, PF670462), and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the kinase, substrate, and test compound in kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Wnt/β-catenin Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway in response to inhibitor treatment.
-
Materials: A cell line stably expressing a TCF/LEF-responsive luciferase reporter construct (e.g., HEK293-TCF/LEF), cell culture medium, test compound (e.g., this compound, PF670462), Wnt3a conditioned medium (as a positive control), and a luciferase assay system.
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of the test compound in the presence or absence of Wnt3a conditioned medium.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to determine the inhibitory effect.
-
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of tubulin.
-
Materials: Purified tubulin protein (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, a fluorescence plate reader, and a fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI).
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound, colchicine).
-
On ice, add tubulin, GTP, and the fluorescent reporter to the polymerization buffer in a 96-well plate.
-
Add the test compound to the respective wells.
-
Transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
An increase in fluorescence indicates tubulin polymerization. Plot fluorescence intensity versus time to visualize the polymerization kinetics and determine the inhibitory effect of the compound.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with a test compound.
-
Materials: Cancer cell line of interest, cell culture medium, test compound (e.g., this compound, nocodazole), phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, propidium iodide (PI) staining solution, and a flow cytometer.
-
Procedure:
-
Seed cells and treat with the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Cancer cell line, cell culture medium, test compound, Annexin V-FITC, propidium iodide (PI), Annexin V binding buffer, and a flow cytometer.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will allow for the quantification of four cell populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Mandatory Visualizations
To further clarify the discussed mechanisms and experimental workflows, the following diagrams are provided.
Caption: The dual mechanisms of action of this compound.
Caption: this compound's role in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for validating this compound's mechanisms.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
A Meta-Analysis of IC261: Unraveling a Dual-Mechanism Kinase and Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data available for IC261, a small molecule initially identified as a selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε. Subsequent research, however, has unveiled a more complex pharmacological profile, revealing this compound as a potent microtubule-destabilizing agent. This dual activity complicates its use as a specific probe for CK1δ/ε signaling but offers a unique mechanism for its observed anti-cancer properties. This guide will objectively compare this compound with other relevant compounds, present supporting experimental data, and provide detailed methodologies for key experiments.
Executive Summary
This compound is a cell-permeable, ATP-competitive inhibitor of CK1δ and CK1ε, with IC50 values in the low micromolar range. It also demonstrates weaker activity against CK1α. Preclinical studies have shown that this compound can induce mitotic arrest, spindle defects, centrosome amplification, and apoptosis in various cancer cell lines. However, a pivotal finding is that the potent cytotoxic and anti-proliferative effects of this compound are observed at concentrations significantly lower than those required to inhibit CK1δ/ε in cells. This has been attributed to its ability to inhibit tubulin polymerization, a mechanism it shares with classic anti-mitotic agents like colchicine.
A direct comparison with the more potent and selective CK1δ/ε inhibitor, PF-670462, highlights this distinction. While PF-670462 effectively inhibits Wnt/β-catenin signaling (a key downstream pathway of CK1δ/ε), it exhibits only modest effects on cell proliferation. In contrast, this compound potently inhibits cell proliferation but is a much weaker inhibitor of Wnt/β-catenin signaling at its effective concentrations. This suggests that the primary driver of this compound's anti-cancer activity is its effect on microtubules, not its inhibition of CK1.
To date, there is no evidence of this compound having entered clinical trials. Its development appears to be confined to the preclinical stage.
Data Presentation: Comparative Analysis of this compound and Alternatives
The following tables summarize the quantitative data for this compound in comparison to other relevant kinase and microtubule inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (µM) | Selectivity Notes | Reference(s) |
| This compound | CK1δ | ~1 | Also inhibits CK1ε at similar concentrations and CK1α at ~16 µM. Less active against PKA, p34cdc2, and p55fyn (IC50 > 100 µM). | |
| CK1ε | ~1 | |||
| CK1α | 16 | |||
| PF-670462 | CK1δ/ε | 0.014 (in vitro) | Highly potent and selective inhibitor of CK1δ/ε. | |
| D4476 | CK1 | 0.3 (in vitro) | Also inhibits other kinases like p38. | |
| CKI-7 | CK1 | 6 (in vitro) | Poor cell permeability. |
Table 2: Cellular Activity and Mechanism of Action
| Compound | Key Cellular Effects | Wnt/β-catenin Signaling Inhibition | Tubulin Polymerization Inhibition | Primary Mechanism of Anti-cancer Action | Reference(s) |
| This compound | Mitotic arrest, apoptosis, spindle defects, centrosome amplification. | Weak at concentrations that inhibit proliferation. | Potent, binds to the colchicine-binding site. | Microtubule destabilization. | |
| PF-670462 | Modest inhibition of cell proliferation. | Potent. | Not reported to inhibit tubulin polymerization. | CK1δ/ε inhibition. | |
| Colchicine | Mitotic arrest, apoptosis. | Not a primary mechanism. | Potent. | Microtubule destabilization. | |
| Vinblastine | Mitotic arrest, apoptosis. | Not a primary mechanism. | Potent (binds to a different site than colchicine). | Microtubule destabilization. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and its alternatives.
In Vitro Kinase Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on a purified kinase.
-
Reagents:
-
Purified recombinant CK1δ or CK1ε enzyme.
-
Kinase buffer (e.g., 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl2, 2 mM EGTA).
-
Substrate (e.g., casein or a specific peptide substrate).
-
[γ-³²P]ATP.
-
This compound or other test compounds dissolved in DMSO.
-
-
Procedure:
-
The kinase reaction is initiated by mixing the purified kinase, substrate, and varying concentrations of the inhibitor in the kinase buffer.
-
The reaction is started by the addition of [γ-³²P]ATP (e.g., at a constant concentration of 10 µM for IC50 determination).
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped, and the incorporation of ³²P into the substrate is measured, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assays
These assays measure the effect of a compound on cell survival and growth.
-
AlamarBlue (Resazurin) Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or other compounds for a specified duration (e.g., 72 hours).
-
AlamarBlue reagent is added to each well, and the plates are incubated for 2-4 hours.
-
The reduction of resazurin to the fluorescent resorufin by metabolically active cells is measured using a fluorescence plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
CCK-8 (Cell Counting Kit-8) Assay:
-
Similar to the AlamarBlue assay, cells are seeded and treated with the test compounds.
-
CCK-8 solution, containing a WST-8 tetrazolium salt, is added to each well.
-
Incubate for 1-4 hours. The WST-8 is reduced by cellular dehydrogenases to a soluble formazan dye.
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
Cell proliferation is calculated as a percentage of the control.
-
Wnt/β-catenin Signaling Reporter Assay
This assay quantifies the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: A reporter cell line is used, typically HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., SuperTOPFlash).
-
Procedure:
-
The reporter cells are seeded in a 96-well plate.
-
The cells are treated with a Wnt ligand (e.g., Wnt3a conditioned media) to activate the pathway, in the presence of varying concentrations of this compound or other inhibitors.
-
After a defined incubation period (e.g., 16-24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The results are often normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for differences in cell number or transfection efficiency.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reagents:
-
Purified tubulin protein.
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
This compound, colchicine, or other test compounds.
-
-
Procedure:
-
The assay is performed in a temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
Purified tubulin is kept on ice to prevent polymerization.
-
The test compound is added to the tubulin solution in the polymerization buffer in a cuvette or 96-well plate, also on ice.
-
The polymerization reaction is initiated by raising the temperature to 37°C.
-
The increase in absorbance at 340 nm, which is due to light scattering by the newly formed microtubules, is monitored over time.
-
The rate and extent of polymerization are analyzed to determine the inhibitory or enhancing effect of the compound.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows used to characterize it.
Benchmarking IC261: A Comparative Analysis Against Novel CK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established Casein Kinase 1 (CK1) inhibitor, IC261, against a panel of more recently developed inhibitors. The following sections detail the performance of these compounds, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the selection of the most appropriate research tools.
Introduction to Casein Kinase 1 and this compound
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in regulating a multitude of cellular processes, including Wnt signaling, circadian rhythms, and cell cycle progression.[1][2][3] Dysregulation of CK1 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[1][2][4]
This compound is a widely recognized, ATP-competitive inhibitor of CK1.[5] It has been instrumental in elucidating the cellular functions of CK1. However, research has also highlighted certain limitations, including off-target effects and a lack of potent isoform specificity, which has driven the development of novel CK1 inhibitors with improved pharmacological profiles.[2][4][6]
Comparative Analysis of CK1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of novel CK1 inhibitors against key CK1 isoforms. Lower IC50 values are indicative of higher potency.
| Inhibitor | CK1α (IC50) | CK1δ (IC50) | CK1ε (IC50) | Key Off-Targets |
| This compound | 16 µM[5] | ~1 µM[5] | ~1 µM[5] | Mitotic Spindle Formation[2], Voltage-gated sodium channels[4] |
| D4476 | Inhibits[2] | 0.3 µM[7] | Not specified | ALK5 (0.5 µM)[2][7] |
| PF-670462 | Not specified | Potent inhibitor[2] | Potent inhibitor[2] | Not specified |
| IWP-2 | Not specified | Specific inhibitor[7][8] | Specific inhibitor[8] | Porcupine[8] |
| Umbralisib | Not specified | Not specified | Dual inhibitor[9] | PI3K-delta[9] |
| SR-3029 | Not specified | Low nanomolar IC50[2] | Low nanomolar IC50[2] | Not specified |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A standard method to determine the IC50 of a kinase inhibitor is the in vitro kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant CK1 enzyme (e.g., CK1δ or CK1ε)
-
Kinase buffer (e.g., 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl2, 2 mM EGTA)[5]
-
Substrate (e.g., casein or a specific peptide)[5]
-
[γ-32P]ATP
-
Test inhibitors (e.g., this compound, novel inhibitors) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant CK1 enzyme.
-
Add varying concentrations of the test inhibitor to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
-
Initiate the kinase reaction by adding [γ-32P]ATP.[5]
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
To assess the effect of CK1 inhibitors on cell viability, a cell-based proliferation assay can be performed.
Materials:
-
Cancer cell line with known CK1 pathway dependency (e.g., pancreatic or colon cancer cell lines)[4][5]
-
Cell culture medium and supplements
-
Test inhibitors
-
Reagent for measuring cell viability (e.g., MTT, resazurin, or a reagent for ATP measurement)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitors. Include a DMSO-treated control group.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand.
Experimental Workflow
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Discussion and Conclusion
This compound remains a valuable tool for studying CK1 biology; however, its utility can be limited by its micromolar potency against the CK1α isoform and known off-target effects that can complicate data interpretation.[2][4] The development of novel CK1 inhibitors has provided researchers with more potent and selective options. For instance, compounds like D4476 exhibit greater potency for CK1δ, while others such as SR-3029 show promise with low nanomolar efficacy.[2][7] Dual-specificity inhibitors like Umbralisib, which targets both CK1ε and PI3K-delta, offer unique opportunities for investigating pathway crosstalk.[9]
The choice of inhibitor will ultimately depend on the specific research question. For studies requiring high selectivity for the CK1δ/ε isoforms, newer compounds may be more appropriate. However, when broader CK1 inhibition is desired and potential off-targets can be controlled for, this compound can still be a cost-effective option. This guide serves as a starting point for researchers to make informed decisions when selecting a CK1 inhibitor for their experimental needs.
References
- 1. bioengineer.org [bioengineer.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The protein kinase CK1: Inhibition, activation, and possible allosteric modulation [frontiersin.org]
- 4. Newly Developed CK1-Specific Inhibitors Show Specifically Stronger Effects on CK1 Mutants and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Validation of new Casein Kinase 1 (CK1) small molecule inhibitor compounds and characterization of Inhibitors of Wnt Production (IWPs) as inhibitors of CK1δ [oparu.uni-ulm.de]
- 9. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of IC261
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds like IC261, a casein kinase inhibitor, are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to general best practices for hazardous chemical waste management.
Note: This information is based on general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and definitive guidance.
I. Understanding the Compound: this compound
This compound is a potent inhibitor of casein kinase 1 (CK1). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates its treatment as hazardous chemical waste.
| Chemical Property | Value |
| Target | Casein Kinase 1 (CK1) |
| Form | Typically a solid powder |
| Solubility | Soluble in DMSO |
II. Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the experiment. A crucial first step is to minimize the generation of waste.
-
Source Reduction: Order only the quantity of this compound required for your experiments.
-
Scale Down: When feasible, reduce the scale of your experiments to minimize the volume of waste produced.
-
Inventory Management: Maintain a clear inventory of your chemicals to avoid ordering duplicates and to track expiration dates.
III. Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, requires careful segregation and handling to ensure safety and compliance with regulations.
Solid waste includes the pure compound, as well as contaminated items such as weighing paper, gloves, and pipette tips.
-
Segregation: Collect all solid waste contaminated with this compound separately from other laboratory trash.
-
Containerization:
-
Place the waste in a clearly labeled, leak-proof, and compatible hazardous waste container. The original container with its label intact is a good option for unused or expired this compound.
-
For contaminated lab supplies, use a designated, durable plastic bag or a rigid container.
-
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents, including "this compound" and any other chemical constituents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO). Liquid waste containing this compound must be handled with caution.
-
Segregation: Never pour liquid waste containing this compound down the drain.[1][2] Collect it in a dedicated, compatible hazardous waste container.
-
Containerization:
-
Use a shatter-resistant container, preferably plastic, with a secure screw-top cap.
-
Ensure the container is compatible with all components of the waste solution (e.g., DMSO).
-
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical components and their approximate concentrations, for example, "this compound in DMSO".
-
Storage: Store the sealed liquid waste container in secondary containment (such as a larger, chemically resistant tray) to prevent spills. Store in a well-ventilated, designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal.[2][3]
IV. Experimental Protocols: Decontamination
In the event of a spill, immediate and proper decontamination is crucial.
Small Spill (Solid):
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Gently sweep or wipe up the solid material, avoiding dust generation.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
Small Spill (Liquid in DMSO):
-
Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for DMSO).
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
For large spills, evacuate the area and contact your institution's emergency response team.
V. Workflow for Proper Disposal of this compound
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IC261
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like IC261. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a selective inhibitor of casein kinase 1 (CK1). The following procedural guidance is designed to build a foundation of trust and safety in your laboratory operations.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | (3E)-3-(2,4,6-Trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one | ChemicalBook |
| CAS Number | 186611-52-9 | ChemicalBook |
| Molecular Formula | C₁₈H₁₇NO₄ | ChemicalBook |
| Molecular Weight | 311.34 g/mol | ChemicalBook |
| Appearance | Solid | MedChemExpress |
| Solubility | Soluble in DMSO, Insoluble in water | LKT Labs |
| Storage | Store at -20°C | LKT Labs |
Hazard Identification and Risk Assessment
A crucial aspect of safety is acknowledging what is unknown. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it must be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling of this compound. This involves identifying potential hazards, evaluating the risks of exposure, and implementing control measures to minimize these risks.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a conservative approach to personal protective equipment is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). Double gloving is recommended. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | A lab coat worn buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust mask (e.g., N95) should be used if there is a risk of generating dust. For procedures with a higher risk of aerosolization, a respirator may be necessary based on the risk assessment. | To prevent inhalation of the compound. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Gather Materials: Before starting, ensure all necessary equipment and materials are within the designated area to avoid unnecessary movement and potential spread of contamination. This includes weighing paper, spatulas, solvent dispensers, and waste containers.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. Ensure a spill kit appropriate for chemical spills is available.
Step 2: Weighing and Solution Preparation
-
Weighing: When weighing the solid compound, do so within the fume hood on a piece of weighing paper. Use a spatula to handle the powder. Avoid creating dust.
-
Dissolving: To prepare a solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound. Cap the vial and vortex or sonicate until the solid is fully dissolved.
Step 3: Experimental Use
-
Handling Solutions: When handling solutions of this compound, always wear appropriate PPE. Use caution to avoid splashes and aerosols.
-
Avoid Contamination: Do not touch door handles, keyboards, or other surfaces with gloved hands that have been in contact with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Step 1: Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and pipette tips, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing should be collected in a designated hazardous waste container for organic solvents. Do not pour down the drain.
-
Sharps: Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container.
Step 2: Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Equipment: Any equipment that has come into contact with this compound should be decontaminated before being removed from the designated area.
Step 3: Waste Disposal
-
Licensed Disposal Company: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow for this compound, the following diagram has been created.
Caption: A flowchart illustrating the essential safety and handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
